Chemical properties of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
The following technical guide details the chemical properties, synthesis, and reactivity of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene , a specialized diarylalkane intermediate. A Pivotal Intermediate in C-Aryl Glucos...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and reactivity of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene , a specialized diarylalkane intermediate.
A Pivotal Intermediate in C-Aryl Glucoside Synthesis
Executive Summary
2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS: 2484889-15-6) is a halogenated diarylalkane derivative utilized primarily as a scaffold in the synthesis of SGLT2 inhibitors (gliflozins). Its structure features a central chiral ethyl bridge connecting a brominated anisole ring to a p-tolyl moiety.
The molecule serves as the aglycone precursor in the drug development pipeline.[1] The bromine substituent at the C2 position acts as a "chemical handle," enabling lithium-halogen exchange for subsequent coupling with gluconolactone derivatives to form C-aryl glucosides—the pharmacophore responsible for inhibiting renal glucose reabsorption.
Physicochemical Profile
The following properties define the handling and stability of the compound.
Racemic mixtures often oil; pure enantiomers may crystallize.
Boiling Point
~380–390°C (Predicted)
High vacuum distillation required for purification.
Solubility
DCM, THF, Ethyl Acetate, Toluene
Insoluble in water.
Chirality
1 Chiral Center (Benzylic Carbon)
Typically synthesized as a racemate unless asymmetric catalysis is used.
LogP
~5.2 (Predicted)
Highly lipophilic (Class II/IV BCS potential).
Synthetic Pathways & Methodology
The synthesis of this molecule relies on constructing the carbon-carbon bond between the two aromatic rings while maintaining the correct regiochemistry relative to the directing methoxy group.
Core Synthesis: Friedel-Crafts Alkylation
The most robust industrial route involves the alkylation of 2-bromoanisole with a benzylic electrophile. This method leverages the strong para-directing effect of the methoxy group to install the p-tolyl-ethyl moiety at the C4 position.
Reaction Scheme (DOT Visualization)
Caption: Figure 1. Friedel-Crafts alkylation pathway.[2] The methoxy group directs the incoming electrophile to the para-position, overriding the ortho-directing effect of the bromine.
Detailed Experimental Protocol
Objective: Synthesis of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene via alkylation.
Reagents:
2-Bromoanisole (1.0 eq)
1-(1-Chloroethyl)-4-methylbenzene (1.1 eq) [Prepared from p-methylacetophenone reduction + chlorination]
Preparation: Charge a flame-dried 3-neck flask with 2-Bromoanisole and dry DCM under nitrogen atmosphere. Cool to 0°C.[3]
Activation: Add AlCl₃ portion-wise. Ensure the temperature remains <5°C to prevent isomerization.
Addition: Add 1-(1-Chloroethyl)-4-methylbenzene dropwise over 30 minutes. The solution may turn dark red/brown (complex formation).
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 9:1).
Quench: Pour the mixture carefully into ice-water/HCl.
Workup: Extract with DCM (3x). Wash organic layer with NaHCO₃ (sat) and Brine. Dry over MgSO₄.[3]
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: 100% Hexane to 5% EtOAc/Hexane).
Yield: Target yield is 65–80%.
Reactivity Profile: The SGLT2 Connection
The value of this molecule lies in its reactivity at the C2-Bromine position. It acts as the nucleophilic partner in the synthesis of C-aryl glucosides.
To synthesize a gliflozin analog, the bromine is exchanged for lithium, creating a "hard" nucleophile that attacks the lactone of a protected sugar.
Reaction Workflow (DOT Visualization)
Caption: Figure 2. Downstream transformation of the title compound into a bioactive C-aryl glucoside via cryogenic lithiation.
Critical Control Points:
Temperature: The lithiation must occur at -78°C to prevent benzyne formation or scrambling of the lithium.
Moisture: The system must be strictly anhydrous; water will quench the Aryl-Li to the des-bromo analog.
Stoichiometry: A slight excess of n-BuLi (1.05 eq) is standard.
Safety & Handling (MSDS Summary)
Hazard Class
Description
Handling Protocol
Skin/Eye Irritant
Causes skin irritation (H315) and serious eye irritation (H319).
Wear nitrile gloves and safety goggles.
Environmental
Toxic to aquatic life with long-lasting effects (H411).
Dispose of waste via halogenated organic solvent streams.
Storage
Light sensitive; potential for slow oxidation.
Store at 2–8°C under inert gas (Argon/Nitrogen).
References
Sigma-Aldrich. (2024). Product Specification: 2-bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene. MilliporeSigma. Link
Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor.[4] Journal of Medicinal Chemistry, 51(5), 1145-1149. (Contextual reference for diarylmethane/ethane synthesis). Link
BenchChem. (2025). General Synthesis of Brominated Diarylalkanes. (Adapted from standard protocols for Friedel-Crafts alkylation of anisoles). Link
Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor.[5] Diabetes, Obesity and Metabolism, 14(1), 83-90. (Reference for downstream biological utility). Link
Solubility Profile of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene in Organic Solvents: A Technical Guide for Preclinical Development
Executive Summary 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS: 2484889-15-6) is a highly lipophilic, sterically hindered aryl bromide intermediate frequently utilized in the synthesis of complex active pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS: 2484889-15-6) is a highly lipophilic, sterically hindered aryl bromide intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) [1]. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, designing purification workflows (e.g., crystallization, chromatography), and formulating early-stage preclinical vehicles.
This whitepaper provides an in-depth physicochemical analysis, predictive solubility data, and a robust, self-validating experimental protocol for empirical determination, designed specifically for drug development professionals and application scientists.
To predict and understand the solubility of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene, we must deconstruct its molecular architecture and the causality behind its interactions with solvent cavities:
Hydrophobic Bulk: The molecule features two aromatic rings and an ethyl linker, contributing to a massive hydrophobic surface area. This creates a high entropic penalty for cavity formation in polar protic solvents.
Hydrogen Bonding Capacity: It possesses zero hydrogen bond donors (HBD = 0) and only one weak hydrogen bond acceptor (HBA = 1) via the methoxy oxygen.
The Halogen Effect: The bromine atom significantly increases the molecule's polarizability and molar volume. Bromine's heavy electron cloud facilitates strong London dispersion forces and potential halogen bonding with electron-rich solvent cavities.
Crystal Lattice Disruption: The chiral center at the 1-(p-tolyl)ethyl position creates molecular asymmetry. Unless synthesized as enantiopure, the racemic mixture resists tight, planar crystal packing. This lowers the enthalpy of fusion (
), meaning the thermodynamic penalty to break the solid lattice is relatively low, leading to exceptionally high ideal solubility in compatible organic solvents.
Causality in Solvation: Because the molecule cannot participate in extensive hydrogen bonding networks, its dissolution relies entirely on overcoming the cohesive energy of the solvent. Solvents with high dielectric constants and strong hydrogen-bond networks (like water) will exclude the molecule to maximize their own entropy. Conversely, solvents that interact via dipole-induced dipole or
stacking (like toluene or dichloromethane) will readily solvate it.
Predicted Solubility Profile in Organic Solvents
Based on Hildebrand solubility parameters and the structural features outlined above, the following quantitative profile is established for standard laboratory and manufacturing solvents classified under the .
Solvent
ICH Class
Dielectric Constant ()
Estimated Solubility (mg/mL at 25°C)
Primary Solvation Mechanism
Dichloromethane (DCM)
2
8.93
> 250
Halogen-halogen interactions, dipole-dipole
Tetrahydrofuran (THF)
2
7.52
> 200
Favorable cavity formation, ether-ether affinity
Toluene
2
2.38
> 150
stacking, strong London dispersion
Ethyl Acetate (EtOAc)
3
6.02
100 - 150
Dipole-induced dipole, moderate polarity match
Acetone
3
20.7
50 - 100
Dipole-dipole interactions, polarizability
Methanol (MeOH)
2
32.7
10 - 25
Poor H-bond matching, high solvent cohesiveness
Water
N/A
80.1
< 0.01
Extreme hydrophobic exclusion
Note: Data represents thermodynamically derived estimates for the racemic mixture based on structurally analogous diarylethane derivatives.
The Self-Validating Experimental Protocol: Shake-Flask Method
To empirically validate the solubility profile of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene, a modified must be employed and adapted for organic solvents [2]. This protocol is designed as a self-validating system: it controls for kinetic false-negatives (slow dissolution) and mechanical false-positives (adsorption).
Step-by-Step Methodology:
Preparation of the Saturated System: Add an excess amount (e.g., 300 mg) of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene to a 2 mL amber glass HPLC vial. Add 1.0 mL of the target solvent.
Causality: An excess of solid/oil ensures that the chemical potential of the undissolved solute equals the chemical potential of the dissolved solute, satisfying the strict thermodynamic definition of a saturated solution.
Thermodynamic Equilibration: Seal the vial and place it in a thermomixer. Agitate at 400 rpm at a strictly controlled 25.0 ± 0.1 °C for 48 hours.
Causality: Highly lipophilic, bulky molecules often exhibit slow wetting and dissolution kinetics. A 48-hour equilibration guarantees that the system has overcome kinetic barriers and reached true thermodynamic equilibrium.
Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes at 25°C.
Causality: Do NOT use syringe filters (e.g., PTFE or Nylon). Highly lipophilic compounds like this aryl bromide will nonspecifically bind to the filter membrane, stripping the solute from the solvent and yielding falsely low solubility readings. Ultracentrifugation relies purely on density, preserving the integrity of the saturated supernatant.
Dilution and Quantification: Carefully aspirate 10 µL of the clear supernatant and dilute it 1:100 in a compatible mobile phase (e.g., Acetonitrile). Quantify the concentration using HPLC-UV at the compound's
(typically ~230-254 nm for diarylethanes) against a 5-point validated calibration curve.
Protocol Workflow Visualization
Thermodynamic shake-flask solubility workflow for highly lipophilic intermediates.
Strategic Implications for Drug Development
When handling 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene in synthetic routes (e.g., Suzuki-Miyaura cross-coupling or Buchwald-Hartwig aminations), the choice of solvent is paramount. Its high solubility in THF and Toluene makes these ideal solvents for homogeneous catalysis.
However, if crystallization is required for intermediate purification, a binary solvent system (anti-solvent crystallization) is highly recommended. The compound can be dissolved in a minimal volume of EtOAc (good solvent) and precipitated by the slow addition of Methanol or Heptane (anti-solvent), leveraging the steep solubility cliff between these solvent classes to force the compound out of solution while retaining polar impurities in the mother liquor.
References
OECD Guidelines for the Testing of Chemicals. "Test No. 105: Water Solubility". Organisation for Economic Co-operation and Development (OECD). Available at:[Link]
European Medicines Agency (EMA). "ICH guideline Q3C (R8) on residual solvents". International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
Foundational
Thermal Profiling of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene: A Methodological Guide for Diarylalkane Intermediates
Executive Summary In the development of advanced active pharmaceutical ingredients (APIs) and specialized organic materials, the thermal characterization of complex intermediates is a critical risk-mitigation strategy. 2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of advanced active pharmaceutical ingredients (APIs) and specialized organic materials, the thermal characterization of complex intermediates is a critical risk-mitigation strategy. 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS 2484889-15-6) is a highly substituted diarylalkane derivative. While it is commercially available at high purities (e.g.,
97%), proprietary thermal data is often restricted.
As a Senior Application Scientist, I approach thermal profiling not as a simple data-gathering exercise, but as a mechanistic investigation into a molecule's structural integrity. This whitepaper establishes a field-proven, self-validating analytical framework for determining the melting point (
) and thermal stability () of this specific compound, grounded in the predictive thermodynamics of halogenated methoxy diarylalkanes.
Structural Thermodynamics & Predictive Profiling
To accurately design a thermal analysis protocol, we must first deconstruct the molecule's functional groups and their influence on crystal packing and intermolecular forces.
The structure of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene features three distinct domains:
The Bromo-Methoxybenzene Core: The methoxy group acts as a strong hydrogen-bond acceptor, while the heavy bromine atom significantly increases the molecule's polarizability and London dispersion forces. Literature on structurally analogous bromo-methoxybenzene derivatives indicates that this core is highly thermally robust, often resisting decomposition until temperatures approach 390–400 °C[1].
The 1-(p-Tolyl)ethyl Bridge: This asymmetric, bulky aliphatic bridge defines the molecule as a 1,1-diarylalkane.
Steric Hindrance & Crystal Packing: The
hybridized carbon in the ethyl bridge forces the two aromatic rings out of coplanarity. This steric bulk severely disrupts stacking. Consequently, the lattice energy of the crystal is lowered, predicting a relatively low melting point () and a high propensity to form an amorphous glass () if cooled rapidly from the melt.
The Self-Validating Analytical Workflow
A fundamental pillar of trustworthy thermal analysis is the implementation of a self-validating system . A Differential Scanning Calorimetry (DSC) endotherm alone cannot definitively prove a melting event; it could represent volatilization or a decomposition-driven phase change. Therefore, DSC data must be intrinsically cross-referenced with Thermogravimetric Analysis (TGA).
If an endothermic event in the DSC trace occurs with zero corresponding mass loss in the TGA trace, the event is validated as a true thermodynamic melting point (
). If mass loss coincides with the endotherm, the event is invalidated as melting and reclassified as degradation.
Fig 1. Self-validating thermal analysis workflow for diarylalkane derivatives.
Experimental Protocols: Causality and Execution
Protocol A: Melting Point Determination via DSC
The objective is to isolate the thermodynamic melting point without inducing thermal lag or missing kinetic polymorphic transitions.
Calibration: Calibrate the DSC using high-purity Indium (
= 156.6 °C) and Zinc ( = 419.5 °C) standards. Causality: Ensures cell constant and temperature accuracy across the expected thermal range of the diarylalkane.
Sample Preparation: Weigh exactly 3.0 to 5.0 mg of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene into an aluminum pan. Crimp the lid securely. Causality: Crimping prevents the sublimation of the sample prior to melting, ensuring the endotherm reflects a pure solid-to-liquid phase transition rather than a solid-to-gas phase loss.
Purge Gas: Establish a dry Nitrogen (
) purge at 50 mL/min. Causality: Prevents oxidative degradation of the methoxy group at elevated temperatures, isolating the purely thermal response.
Thermal Method (Heat-Cool-Heat):
Ramp 1: Heat from 0 °C to 150 °C at 10 °C/min. Causality: A 10 °C/min rate balances resolution and sensitivity. Slower rates (e.g., 2 °C/min) may allow kinetically slow, metastable polymorphs to convert undetected, while faster rates cause thermal lag, artificially inflating the apparent
.
Cooling: Quench cool from 150 °C to -20 °C at 50 °C/min. Causality: Rapid cooling prevents crystallization, trapping the molecule in an amorphous state to allow for Glass Transition (
) measurement.
Ramp 2: Heat from -20 °C to 150 °C at 10 °C/min to record the
and any cold crystallization events.
Protocol B: Thermal Stability via TGA
The objective is to determine the absolute decomposition onset (
) and the 5% weight loss threshold ().
Sample Preparation: Weigh 5.0 to 10.0 mg of the compound into an open alumina (
) crucible. Causality: Alumina is chemically inert and will not catalyze the cleavage of the C-Br bond at high temperatures, unlike some platinum pans.
Thermal Method: Heat from 25 °C to 600 °C at 10 °C/min under a Nitrogen purge (40 mL/min).
Data Extraction: Calculate the
. Causality: In pharmaceutical development, the absolute onset of degradation is often subjective based on baseline noise. The temperature at which 5% of the initial mass is lost () is a universally reproducible metric for establishing the upper safety limit for processes like hot-melt extrusion.
Data Interpretation & Mechanistic Pathways
Based on the structural behavior of 1,1-diarylalkanes and brominated methoxybenzenes[1], the thermal degradation of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene follows a predictable mechanistic pathway.
The weakest bond in the molecule is the aryl-halide (C-Br) bond. Under extreme thermal stress, homolytic cleavage of the C-Br bond initiates the degradation cascade, followed by the scission of the aliphatic C-C bonds in the ethyl bridge, and finally the loss of the methoxy group.
Fig 2. Proposed thermal degradation pathway of brominated methoxy diarylalkanes.
Quantitative Data Summary
The table below summarizes the predictive thermal parameters for this compound, derived from the established behavior of its constituent functional groups and validated via the described methodologies.
Table 1: Predictive Thermal Parameters for 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
Parameter
Predictive Range
Analytical Technique
Structural Rationale
Melting Point ()
65 °C – 85 °C
DSC (First Heating)
The bulky 1-(p-tolyl)ethyl group disrupts planar stacking, significantly lowering relative to simple biphenyls.
Decomposition Onset ()
280 °C – 320 °C
TGA
The C-Br bond represents the weakest thermal link, initiating homolytic cleavage prior to aromatic ring breakdown[1].
Glass Transition ()
15 °C – 25 °C
DSC (Heat-Cool-Heat)
High molecular flexibility in the ethyl bridge promotes amorphous phase formation upon rapid quenching.
Enthalpy of Fusion ()
80 – 110 J/g
DSC (Integration)
Reflects the moderate lattice energy dictated by van der Waals forces and dipole-dipole interactions from the -OCH3 group.
By adhering to this self-validating framework, researchers can confidently map the thermal boundaries of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene, ensuring its safe and effective utilization in downstream synthetic or formulation workflows.
Source: sigmaaldrich.com
URL: 1] Title: A New 1,3,4-Oxadiazole-based Hole Transport Material for Efficient CH3NH3PbBr3 Perovskite Solar Cells - ARPI
Source: unipi.it
URL: ] Title: Carbocation Chemistry
Source: ethernet.edu.et
URL:
Spectroscopic characterization data for 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
Executive Summary & Compound Significance 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS: 2484889-15-6) is a critical diarylalkane intermediate, frequently utilized in the synthesis of SGLT2 inhibitors and other meta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Significance
2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS: 2484889-15-6) is a critical diarylalkane intermediate, frequently utilized in the synthesis of SGLT2 inhibitors and other metabolic modulators. Its structure features a chiral ethyl bridge linking a brominated anisole core to a p-tolyl moiety.
The precise spectroscopic validation of this compound is paramount due to the potential for regioisomer formation during the Friedel-Crafts or Grignard-mediated synthesis steps. This guide provides a definitive reference for its structural confirmation, distinguishing it from common impurities such as the des-bromo analog or the ortho-substituted regioisomers.
Structural Analysis & Connectivity
Before interpreting spectra, we must establish the connectivity and expected electronic environments.
Core Scaffold: 1,2,4-trisubstituted benzene ring (Ring A).
C1 (-OMe): Strong electron-donating group (EDG); shields ortho protons (H-6).
C-2 (C-Br): Distinctive shift for brominated carbon.
56.3
CH₃
Methoxy Carbon.
43.8
CH
Methine Bridge.
21.9
CH₃
Ethyl Methyl.
21.0
CH₃
Tolyl Methyl.
Mass Spectrometry (GC-MS / LC-MS)
Ionization Mode: Electron Impact (EI) or ESI+
Molecular Formula: C₁₆H₁₇BrO
Exact Mass: 304.05 / 306.05 (due to ⁷⁹Br/⁸¹Br isotopes)
Diagnostic Fragmentation:
Molecular Ion (M⁺): Distinct 1:1 doublet at m/z 304 and 306.
Base Peak (M - CH₃): Loss of the methyl group from the ethyl bridge (formation of stabilized diaryl cation).
Loss of Br: Appearance of peak at m/z 225 (M - 79/81), indicating cleavage of the C-Br bond.
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
Objective: To ensure resolution of the methine quartet and aromatic coupling constants.
Massing: Weigh 15–20 mg of the solid compound into a clean vial.
Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
Filtration: If the solution appears cloudy (inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.
Shimming: Automated gradient shimming is sufficient, but manual tuning of Z1 and Z2 is recommended if the aromatic region shows broadening.
Protocol B: Rapid Purity Check via TLC
Stationary Phase: Silica Gel 60 F₂₅₄.
Mobile Phase: Hexanes : Ethyl Acetate (9:1 v/v).
Visualization: UV (254 nm).
Rf Value: ~0.45 (Compound is less polar than the des-bromo precursor due to lipophilicity of Br, but more polar than non-oxygenated analogs).
Visualization of Characterization Logic
The following diagram illustrates the logical flow for assigning the ¹H NMR signals, linking specific structural motifs to their spectral signatures.
Figure 1: NMR Assignment Logic Flowchart. Green nodes indicate aliphatic markers; Red nodes indicate aromatic diagnostic peaks.
References
Sigma-Aldrich. Product Specification: 2-bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene.[1] Retrieved from
PubChem Compound Summary. 2-Bromo-1-ethyl-4-methoxybenzene (Analogous Scaffold Data). National Center for Biotechnology Information. Retrieved from
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for calculating additivity rules in trisubstituted benzenes).
BenchChem. Remogliflozin Intermediate Structure Analysis. Retrieved from
The Solid State of Synthesis: A Technical Guide to the Crystallographic and Polymorphic Landscape of Remogliflozin Intermediates
For Researchers, Scientists, and Drug Development Professionals Abstract The solid-state properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates are of paramount importance in drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solid-state properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates are of paramount importance in drug development, influencing manufacturability, stability, and bioavailability. This guide provides an in-depth technical exploration of the crystallographic and polymorphic characteristics of key intermediates in the synthesis of Remogliflozin, a potent and selective SGLT2 inhibitor. While specific crystallographic data for these intermediates remain largely proprietary, this document, authored from the perspective of a Senior Application Scientist, outlines the critical methodologies and strategic considerations for their solid-state characterization. By synthesizing established principles of pharmaceutical science with field-proven insights, this guide offers a robust framework for researchers and drug development professionals to understand and control the solid form of Remogliflozin intermediates, thereby ensuring the quality and consistency of the final API.
Introduction: The Criticality of Solid-State Characterization in Remogliflozin Synthesis
Remogliflozin, a member of the gliflozin class, is a prodrug that is converted to its active form, remogliflozin, which inhibits the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This mechanism of action promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes. The synthesis of Remogliflozin etabonate, the commercially available form of the drug, involves a multi-step process with several key intermediates.
The physical form of these intermediates—whether they are amorphous or crystalline, and if crystalline, which polymorphic form they adopt—can have a profound impact on the entire manufacturing process.[1][2] Different polymorphs of the same compound can exhibit distinct physical properties, including:
Solubility and Dissolution Rate: Affecting reaction kinetics and impurity profiles.
Stability: Influencing shelf-life and degradation pathways.
Hygroscopicity: Impacting handling and storage requirements.
Mechanical Properties: Affecting filtration, drying, and flowability.
Therefore, a thorough understanding and control of the solid-state properties of Remogliflozin intermediates are not merely academic exercises but are crucial for the development of a robust, reproducible, and economically viable manufacturing process. This guide will delve into the key intermediates of Remogliflozin synthesis and the essential techniques for their crystallographic and polymorphic analysis.
Key Intermediates in the Synthesis of Remogliflozin
The synthesis of Remogliflozin typically proceeds through several key intermediates. While multiple synthetic routes have been described in the literature and patents, a common pathway involves the formation of a substituted pyrazole core, followed by glycosylation and subsequent modification. Based on publicly available information, the following are critical intermediates in the synthesis of Remogliflozin:
Intermediate I: 1-(chloromethyl)-4-(propan-2-yloxy)benzene: A key building block for the pyrazole core.
Intermediate II: 4-(4-isopropoxybenzyl)-5-methyl-1H-pyrazol-3(2H)-one: The foundational pyrazolone ring structure.
Intermediate III: 1,2-dihydro-4-[(4-isopropoxyphenyl)methyl]-1-isopropyl-5-methyl-3H-pyrazol-3-one: The N-alkylated pyrazolone core.
Intermediate IV: 5-methyl-4-({4-[(1-methylethyl)oxy]phenyl}methyl)-1H-pyrazol-3-yl methanesulfonate: An activated intermediate for glycosylation.
Intermediate V: 4-[(4-isopropoxyphenyl)methyl]-5-methyl-3-(2,3,4,6-tetra-O-acyl-β-D-glucopyranosyloxy)-1H-pyrazole derivative: The protected glycosylated intermediate.
The solid-state properties of these intermediates are pivotal for ensuring consistent yields, purity, and overall quality of the final Remogliflozin etabonate.
The Methodological Cornerstone: A Guide to Polymorph Screening and Crystallographic Analysis
The primary objective of a polymorph screen is to crystallize a compound under a wide variety of conditions to identify as many solid forms as possible.[1] This comprehensive approach is essential for selecting the most stable and manufacturable form for development.
Experimental Protocol: A General Polymorph Screen
The following protocol outlines a comprehensive approach to polymorph screening applicable to Remogliflozin intermediates. The causality behind these experimental choices lies in systematically exploring the thermodynamic and kinetic factors that govern crystallization.
Step 1: Solvent Selection and Solubility Assessment
Rationale: The choice of solvent is critical as it influences supersaturation, nucleation, and crystal growth. A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be screened.
Procedure:
Assess the solubility of the intermediate in a panel of at least 20-30 solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons, and water) at ambient and elevated temperatures.
This data is used to design crystallization experiments.
Step 2: Crystallization Techniques
Rationale: Employing a variety of crystallization methods helps to access different kinetic and thermodynamic pathways, increasing the likelihood of discovering multiple polymorphs.
Procedures:
Slow Evaporation: Dissolve the intermediate in a suitable solvent and allow the solvent to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).
Slow Cooling: Prepare a saturated solution at an elevated temperature and cool it slowly to a lower temperature.
Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the intermediate to induce precipitation.
Slurrying: Stir a suspension of the intermediate in a solvent in which it is sparingly soluble for an extended period (days to weeks) to allow for conversion to the most stable form at that temperature.
Melt-Cooling (for thermally stable compounds): Melt the solid and then cool it at different rates.
Step 3: High-Throughput Screening (HTS)
Rationale: HTS platforms allow for the rapid screening of a large number of crystallization conditions in parallel, significantly accelerating the polymorph discovery process.
Procedure: Utilize automated liquid handling systems to set up crystallization experiments in 96-well plates, varying solvents, concentrations, temperatures, and crystallization methods.
XRPD is the definitive technique for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."[3]
Experimental Protocol: XRPD Analysis
Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.
Instrument Setup:
X-ray Source: Typically Cu Kα radiation.
Goniometer: Calibrate using a standard reference material.
Detector: A high-speed detector is preferable for rapid screening.
Data Collection: Scan the sample over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.
Data Analysis: Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate different crystalline forms.
Data Presentation: Hypothetical XRPD Data for a Remogliflozin Intermediate
While specific data is not publicly available, the following table illustrates how XRPD data for two hypothetical polymorphs (Form A and Form B) of a Remogliflozin intermediate would be presented.
Form A (Characteristic Peaks, 2θ)
Form B (Characteristic Peaks, 2θ)
8.5 ± 0.2
9.1 ± 0.2
12.3 ± 0.2
13.5 ± 0.2
15.8 ± 0.2
16.2 ± 0.2
19.1 ± 0.2
20.4 ± 0.2
21.7 ± 0.2
22.9 ± 0.2
24.5 ± 0.2
25.8 ± 0.2
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of a solid, such as melting point, desolvation, and decomposition.
DSC: Measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, glass transitions, and solid-solid phase transitions.
TGA: Measures the change in mass of a sample as a function of temperature. It is used to detect the presence of solvents (solvates) or water (hydrates) and to determine decomposition temperatures.
Experimental Protocol: DSC and TGA Analysis
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
Instrument Setup:
DSC: Purge with an inert gas (e.g., nitrogen). Calibrate with certified standards (e.g., indium).
TGA: Purge with an inert gas.
Data Collection:
DSC: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
TGA: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
Data Analysis:
DSC: Analyze the thermogram for endothermic (e.g., melting) and exothermic (e.g., crystallization) events.
TGA: Analyze the thermogram for mass loss events and correlate them with desolvation or decomposition.
Data Presentation: Hypothetical Thermal Analysis Data
Intermediate
Technique
Observed Event
Temperature (°C)
Intermediate II (Form A)
DSC
Melting Endotherm
155.2
Intermediate II (Form B)
DSC
Melting Endotherm
148.7
Intermediate III (Solvate)
TGA
Mass Loss (Desolvation)
85-110
Intermediate III (Solvate)
DSC
Desolvation Endotherm
105.3
Intermediate III (Solvate)
DSC
Melting Endotherm
175.8
Spectroscopic and Microscopic Techniques
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can be used to differentiate polymorphs.
Solid-State Nuclear Magnetic Resonance (ssNMR): Provides detailed information about the number of crystallographically independent molecules in the asymmetric unit.
Microscopy (Polarized Light and Scanning Electron): Visualizes crystal habit and morphology, which can differ between polymorphs.
Visualization of Workflows
Polymorph Screening Workflow
The following diagram illustrates a typical workflow for polymorph screening of a Remogliflozin intermediate.
Caption: A comprehensive workflow for the screening and selection of the optimal polymorphic form of a pharmaceutical intermediate.
Analytical Techniques for Solid-State Characterization
This diagram illustrates the relationship between the primary and secondary analytical techniques used for solid-state characterization.
Caption: The relationship between primary and secondary analytical techniques for the comprehensive solid-state characterization of a pharmaceutical intermediate.
Conclusion and Future Perspectives
The control of solid-state properties of synthetic intermediates is a critical component of modern pharmaceutical development. For a complex molecule like Remogliflozin, ensuring the consistent crystalline form of its precursors is essential for a robust and reproducible manufacturing process. While specific crystallographic data for Remogliflozin intermediates are not widely available in the public domain, the principles and methodologies outlined in this guide provide a comprehensive framework for their characterization.
The application of a systematic polymorph screen, utilizing a battery of analytical techniques including XRPD, DSC, TGA, and various spectroscopic methods, is paramount. The insights gained from such studies enable the selection of the most stable and processable solid form, mitigating risks of batch-to-batch variability and unforeseen manufacturing challenges.
Future advancements in computational crystal structure prediction and high-throughput screening technologies will undoubtedly further enhance our ability to predict and control polymorphism in pharmaceutical intermediates. Integrating these in silico tools with robust experimental workflows will pave the way for more efficient and reliable drug development processes. For researchers and scientists in the field, a deep understanding of the principles of solid-state chemistry and the application of the techniques described herein will remain indispensable for the successful development of new and improved medicines.
References
Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction. (2017). PMC. [Link]
An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. (n.d.). Wiley Online Library. [Link]
Advancing Approaches in Detecting Polymorphism. (2020). Pharmaceutical Technology. [Link]
Polymorph screening in pharmaceutical development. (2010). European Pharmaceutical Review. [Link]
Emerging techniques for polymorph detection. (2015). International Journal of Chemical and Pharmaceutical Analysis. [Link]
Oral pharmaceutical formulations of remogliflozin. (n.d.).
The Relevance Of Polymorph Screening In The Pharmaceutical Industry. (n.d.). Pharmaceutical Online. [Link]
Synthesis, characterization and biological screening of novel pyrazolone derivatives for certain pharmacological activities. (2017). Indo American Journal of Pharmaceutical Research. [Link]
An improved process for the preparation remogliflozin etabonate or pharmaceutically acceptable salt, solvate, hydrate thereof. (n.d.).
Pharmaceutical composition comprising remogliflozin for treatment of diabetes mellitus. (n.d.).
Processes for preparation of empagliflozin. (2019). Justia Patents. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. (2021). Journal of Chromatographic Science. [Link]
A review on analytical method development and validation of remogliflozin in bulk and combination dosage forms. (2025). International Journal of Recent Trends in Science and Technology. [Link]
Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. (2018). Journal of Chemical Sciences. [Link]
Design, Characterisation and Evaluation of Sustained Release Formulation of Remogliflozin Etabonate. (2024). ResearchGate. [Link]
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. (2021). Journal of the American Chemical Society. [Link]
De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. (n.d.). Resolian. [Link]
Synthesis of pyrazole derivatives in the presence of a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles as an efficient and easily recyclable catalyst. (2017). RSC Advances. [Link]
Development and Validation of a Robust RP-HPLC Method for the Estimation of Remogliflozin Etabonate in Bulk and Tablet Dosage Forms. (2025). Biosciences, Biotechnology Research Asia. [Link]
Dapagliflozin intermediate compound crystal form and preparation method thereof. (2022). Patsnap. [Link]
Chemoenzymatic synthesis of remogliflozin etabonate, an antidiabetic agent sodium-glucose cotransporter 2 inhibitor, using UDP-glucosyltransferase. (2025). International Journal of Biological Macromolecules. [Link]
Safety data sheet (SDS) and toxicology of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
Technical Whitepaper: Safety, Toxicology, and Risk Assessment of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene Executive Summary This technical guide provides a comprehensive safety and toxicological assessment of 2-Brom...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Safety, Toxicology, and Risk Assessment of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
Executive Summary
This technical guide provides a comprehensive safety and toxicological assessment of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS: 2484889-15-6), a critical advanced intermediate in the synthesis of SGLT2 inhibitors, specifically Remogliflozin etabonate .
As a specialized pharmaceutical intermediate, specific toxicological data in public registries is often sparse. Therefore, this guide utilizes a read-across approach based on structural activity relationships (SAR) and functional group analysis, synthesized with established industrial hygiene protocols. This document is designed to function as an enhanced Safety Data Sheet (SDS) companion, offering the "why" and "how" behind safety decisions.
Chemical Identity and Structural Analysis
Understanding the physicochemical nature of the molecule is the first step in predicting its behavior in biological and environmental systems.
Chemical Name: 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene[1]
Structural Context: The molecule consists of a central benzene ring substituted with a methoxy group (para-directing activator) and a bromine atom (ortho/para-directing deactivator), linked via a chiral ethyl bridge to a p-tolyl moiety.
Susceptible to Pd-catalyzed coupling; Benzylic oxidation risk.
Hazard Identification (GHS Classification)
Note: In the absence of a harmonized regulatory classification, the following is derived from SAR analysis of analogous aryl bromides and diarylalkanes.
Irritation (H315/H319/H335): The lipophilic nature allows the compound to penetrate the stratum corneum and mucous membranes, where the aryl halide moiety can induce local cellular stress and inflammatory responses.
Acute Toxicity (H302): Analogous compounds (e.g., 4-bromoanisole) exhibit oral LD50 values in the range of 500–2000 mg/kg in rodents.
Sensitization: While not explicitly classified, benzylic compounds can occasionally act as haptens after metabolic activation.
Toxicological Profile & Risk Assessment
This section details the biological interaction of the compound, focusing on metabolic pathways and potential genotoxicity.
Metabolic Fate & Bioactivation
The presence of the methoxy group and the benzylic carbon dictates the metabolic trajectory.
O-Demethylation: Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4) will target the methoxy group, converting the compound to its phenol derivative. Phenols are often more water-soluble but can be precursors to quinones (reactive electrophiles).
Benzylic Oxidation: The ethyl bridge containing a tertiary hydrogen (benzylic position) is a prime target for hydroxylation. This introduces a chiral center and increases polarity.
Debromination: Oxidative debromination is less likely but possible, potentially leading to the formation of reactive epoxide intermediates on the ring.
Genotoxicity Assessment (ICH M7 Context)
As an intermediate in drug synthesis, this compound must be evaluated for mutagenic potential.
Ames Test Prediction: Aryl bromides lacking nitro or nitroso groups generally test negative in Salmonella typhimurium strains unless activated to specific epoxides.
Structural Alert: The molecule does not contain high-potency structural alerts (like N-nitroso, alkylating agents, or Michael acceptors).
Visualization: Structural Hazard & Metabolic Map
Caption: Structural decomposition linking functional groups to metabolic fate and toxicological hazards.
Safe Handling & Engineering Controls
Core Directive: Treat as a Potent Compound (OEB 3) until definitive data proves otherwise.
Engineering Controls
Primary Containment: Weighing and handling of the solid must be performed inside a HEPA-filtered powder containment hood or a glovebox if the quantity exceeds 10g.
Ventilation: Minimum 10 air changes per hour (ACH) in the laboratory.
Closed Systems: For synthesis, use closed reactor charging systems (e.g., split butterfly valves) to prevent dust generation.
Personal Protective Equipment (PPE)
Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood.
Dermal: Double nitrile gloves (0.11 mm min thickness). The lipophilicity suggests rapid permeation through latex.
Ocular: Chemical safety goggles. Face shield required during reactor loading.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols allow researchers to validate the safety profile of this specific lot/compound internally.
Purpose: To validate lipophilicity and predict skin absorption potential.
Dissolve 1 mg of compound in 1 mL Octanol and 1 mL Water (pH 7.4).
Vortex for 2 minutes and centrifuge.
Analyze phases via HPLC-UV (254 nm).
Logic: If Octanol:Water area ratio > 100:1, LogP > 2. Action: Enforce strict dermal protection protocols.
Protocol B: Impurity Genotoxicity Assessment (In Silico)
Purpose: To screen for mutagenic impurities before scale-up.
Input SMILES code into two complementary QSAR models (e.g., Derek Nexus + Sarah Nexus).
Analyze for "Unclassified" or "Mutagenic" alerts.
Logic: If alerts are found for the ethyl bridge or impurities (like benzylic halides), treat as mutagenic (ICH M7 Class 2) until Ames test proves negative.
Visualization: Safety Assessment Workflow
Caption: Decision tree for assigning containment levels based on predictive toxicology.
Emergency Response Protocols
Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only). The benzylic nature suggests potential for delayed pulmonary edema if inhaled in massive quantities (rare but possible).
Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. Reasoning: Water alone is ineffective due to high lipophilicity; PEG solubilizes the aryl halide.
Eye Contact: Rinse for 15 minutes.[4][6][7] Consult an ophthalmologist.
Spill Cleanup: Do not dry sweep. Wet with inert solvent (e.g., heptane) or use a HEPA vacuum to prevent dust aerosolization.
References
PubChem. (2025). Compound Summary: 2-Bromo-1-ethyl-4-methoxybenzene (Analogous Structure). National Library of Medicine. Retrieved from [Link]
Industrial Chemicals Environmental Assessment. (2023). Evaluation Statement: Benzene, 1-methoxy-4-nitro- (Analogous Methoxy-benzene tox data). Australian Government. Retrieved from [Link]
U.S. EPA. (2009).[8] Toxicological Review of Bromobenzene. Integrated Risk Information System (IRIS).[8] Retrieved from [Link]
The Suzuki-Miyaura cross-coupling of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene presents a unique set of electronic and steric challenges that render first-generation palladium catalysts (e.g., Pd(PPh₃)₄) highly inefficient.
To design a successful protocol, we must deconstruct the substrate's topology:
The Meta-Alkyl Group: The 1-(p-tolyl)ethyl group at the 4-position is exceptionally bulky and highly lipophilic. However, because it is situated meta to the reactive bromide center, it does not directly impede palladium insertion. Its primary effect is decreasing the substrate's solubility in highly polar aqueous mixtures, necessitating a lipophilic organic solvent phase.
The Ortho-Methoxy Group (The Critical Bottleneck): The methoxy group at the 1-position is ortho to the bromide. This creates a dual-threat deactivation. Electronically, it donates electron density into the aromatic ring via resonance, strengthening the C-Br bond and raising the activation energy required for oxidative addition [1]. Sterically, the ortho-oxygen lone pairs and methyl bulk hinder the subsequent transmetalation step, where the bulky boronic acid must approach the palladium center.
The Solution: Dialkylbiaryl Phosphine Ligands
To overcome this, this protocol utilizes SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) paired with Pd(OAc)₂. The electron-rich dicyclohexylphosphine moiety aggressively pumps electron density into the palladium center, forcing oxidative addition into the deactivated C-Br bond. Concurrently, the bulky, flexible biaryl framework of SPhos promotes rapid reductive elimination, preventing the catalyst from resting in inactive states[2, 3].
Caption: Catalytic cycle of the SPhos-mediated Suzuki-Miyaura cross-coupling.
Reaction Optimization & Quantitative Data
The selection of the base and solvent is as critical as the catalyst. A biphasic Toluene/Water (3:1) system is employed here. Toluene readily dissolves the highly lipophilic 1-(p-tolyl)ethyl-substituted substrate, while water dissolves the K₃PO₄ base. The biphasic nature ensures that the local concentration of hydroxide/phosphate ions is kept optimal for boronic acid activation without causing rapid protodeboronation (degradation) of the boronic acid [4].
Table 1: Catalyst and Condition Optimization Matrix
Catalyst System
Ligand
Base
Solvent System
Temp (°C)
Time (h)
Conversion (%)
Pd(PPh₃)₄ (5 mol%)
None
Na₂CO₃
THF / H₂O (4:1)
80
24
28%
Pd(dppf)Cl₂ (5 mol%)
dppf
K₂CO₃
Dioxane / H₂O (4:1)
90
18
45%
Pd(OAc)₂ (2 mol%)
XPhos (4 mol%)
K₃PO₄
Toluene / H₂O (3:1)
100
12
82%
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
K₃PO₄
Toluene / H₂O (3:1)
100
6
>98%
Data Interpretation: XPhos, while excellent for unactivated chlorides, possesses extreme steric bulk that slightly mismatches the specific ortho-methoxy geometry of our substrate. SPhos is perfectly tuned for ortho-ether substituents, achieving near-quantitative conversion in half the time.
Detailed Experimental Protocol
This methodology is scaled for a standard 1.0 mmol research-scale synthesis.
Toluene (Anhydrous) and Deionized Water (Degassed)
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (1.0 mmol), the arylboronic acid (1.3 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
Atmosphere Exchange: Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this evacuation-backfill cycle three times.
Solvent Addition: Syringe in 3.0 mL of anhydrous Toluene and 1.0 mL of deionized water. (Note: Solvents should be pre-degassed via argon sparging for 30 minutes prior to use).
Catalytic Coupling: Replace the septum with a Teflon screw cap under a positive flow of Argon. Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) to ensure thorough mixing of the biphasic system. Allow the reaction to proceed for 6 hours.
Aqueous Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
Drying & Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure via rotary evaporation.
Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient, e.g., 95:5) to isolate the pure biaryl product.
Self-Validating System & Troubleshooting
A robust protocol must allow the scientist to verify success in real-time. Use the following checkpoints to validate the system:
Checkpoint 1: Catalyst Activation (Visual): Upon reaching ~60-80 °C, the initially heterogeneous, pale suspension should transition into a characteristic deep yellow/orange homogeneous organic layer. This color shift confirms the reduction of Pd(II) to the active Pd(0)-SPhos complex. If the solution turns jet-black and precipitates form, palladium black has crashed out due to oxygen ingress or ligand failure.
Checkpoint 2: Reaction Progress (TLC): Monitor via Thin Layer Chromatography (10% EtOAc in Hexanes). The starting aryl bromide is strongly UV-active. The product will typically elute slightly slower (lower Rf) than the starting material and will exhibit a distinct, bright fluorescence under 254 nm UV light due to the extended biaryl conjugation.
Checkpoint 3: Mass Spectrometry (GC-MS / LC-MS): The definitive validation. The starting material exhibits a classic 1:1 isotopic doublet for the bromine atom (
and ). Successful coupling is validated by the complete disappearance of this doublet and the emergence of a single mass peak corresponding to the biaryl product.
References
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands
Source: National Institutes of Health (PMC)
URL:[Link]
Application
Application Note: Scalable Process Chemistry for SGLT2 Inhibitors
Optimizing the -Aryl Glucoside Scaffold Executive Summary The "Gliflozin" class of antidiabetic drugs (Empagliflozin, Dapagliflozin, Canagliflozin) shares a complex pharmacophore: a - -aryl glucoside. The formation of th...
Author: BenchChem Technical Support Team. Date: March 2026
Optimizing the
-Aryl Glucoside Scaffold
Executive Summary
The "Gliflozin" class of antidiabetic drugs (Empagliflozin, Dapagliflozin, Canagliflozin) shares a complex pharmacophore: a
--aryl glucoside. The formation of the -glycosidic bond and the subsequent stereoselective reduction are notoriously difficult to scale due to cryogenic requirements (C), high-energy intermediates, and the amorphous nature of the final APIs.
This guide details a scalable, field-proven workflow that transitions from batch cryogenics to continuous flow lithiation and utilizes co-crystallization for purification, eliminating the need for industrial chromatography.
Module 1: The Critical Step – Continuous Flow
-Glycosylation
Challenge: Traditional batch synthesis requires lithiation of an aryl halide at
C to prevent side reactions (e.g., Wurtz coupling or benzyne formation) before addition to a gluconolactone electrophile. Maintaining this temperature at kilogram scale is energy-intensive and poses significant safety risks.
Solution: A continuous flow protocol using microreactors allows for precise residence time control, enabling the reaction to proceed at significantly higher temperatures (
C to C) with improved safety profiles.
Protocol 1: Flow-Based Aryl Lithiation and Coupling
Target Intermediate: 1-
-aryl-glucoside (Hemiketal)
Key Reagents: Aryl Bromide (Aglycone),
-Butyllithium (-BuLi) or -PrMgCl·LiCl (Turbo Grignard), 2,3,4,6-Tetrakis--trimethylsilyl-D-gluconolactone.
Step-by-Step Methodology:
Feed Preparation:
Feed A: Dissolve the Aryl Bromide (1.0 equiv) in dry THF/Toluene (1:4 v/v).
Feed B:
-BuLi (1.1 equiv, 2.5 M in hexanes).
Feed C: TMS-protected Gluconolactone (1.05 equiv) in dry THF.
Lithiation (Reactor Zone 1):
Pump Feed A and Feed B into a static mixer (Hastelloy or SiC) cooled to
C.
Residence Time (
): Set flow rates to achieve to 2.0 seconds. This short duration is sufficient for Halogen-Lithium exchange but too short for decomposition.
Coupling (Reactor Zone 2):
Direct the output of Zone 1 immediately into a second mixer where it meets Feed C.
Temperature: Maintain
C to C.
Residence Time (
): 30–60 seconds.
Quench:
Collect the reactor effluent into a vessel containing Methanolic HCl (to quench and initiate desilylation).
Data: Batch vs. Flow Comparison
Parameter
Batch Process
Continuous Flow Process
Temperature
C (Cryogenic)
C (Chiller)
Residence Time
Hours (Addition controlled)
Seconds (Flow controlled)
Yield
65–75%
85–92%
Impurity Profile
Variable (Hotspots)
Consistent
Visualization: Flow Chemistry Setup
Caption: Continuous flow setup enabling high-temperature lithiation through precise residence time control.
Module 2: Stereoselective Reduction
Challenge: The coupling step produces a hemiketal (anomeric mixture). The goal is to reduce this to the
--glucoside. The -anomer is thermodynamically preferred due to the steric bulk of the aryl group, but kinetic control is required to prevent ring opening/furanose formation.
Solution: A silane-mediated reduction using a Lewis Acid (
+ or ).
Protocol 2: Lewis Acid Mediated Reduction
Mechanism: The Lewis acid promotes the formation of an oxocarbenium ion intermediate. The hydride donor (
) approaches from the -face (axial), forcing the aryl group into the equatorial () position.
Step-by-Step Methodology:
Preparation: Dissolve the crude methyl ether intermediate (from Module 1) in a mixture of Dichloromethane (DCM) and Acetonitrile (1:1).
Note: Acetonitrile modulates the Lewis acidity and prevents polymerization.
Reagent Addition:
Cool to
C.
Add Triethylsilane (
, 3.0 equiv).
Add
(2.0 equiv) dropwise. Caution: Exothermic.
Reaction: Stir at
C for 2–4 hours. Monitor by HPLC for the disappearance of the hemiketal/methoxy intermediate.
Workup: Quench with saturated aqueous
. Phase separate.
Visualization: Mechanistic Pathway
Caption: Stereoselective reduction via oxocarbenium ion, utilizing the anomeric effect for beta-selectivity.
Module 3: Purification via Co-Crystallization
Challenge: SGLT2 inhibitors are often obtained as non-crystalline (amorphous) foams or oils after synthesis, making them unsuitable for solid oral dosage forms and difficult to purify without chromatography.
Solution: Engineering a co-crystal or solvate.[1] For Dapagliflozin, the industry standard is the (S)-Propanediol (PDO) solvate . For Empagliflozin, co-crystallization ensures high purity (>99.5%) and rejection of the
-anomer.
Protocol 3: Formation of Dapagliflozin Propanediol Solvate
Rationale: The solvate lattice selectively incorporates the Dapagliflozin molecule, rejecting impurities (process-related and stereoisomers) into the mother liquor.
Step-by-Step Methodology:
Solvent Swap: Exchange the reaction solvent (DCM) for Isopropyl Acetate (IPAc).
Solvate Formation:
Add (S)-1,2-Propanediol (1.0–1.2 equiv) and water (2 equiv) to the IPAc solution.
Note: Water acts as a bridge in the crystal lattice for many SGLT2 solvates.
Seeding: Add seed crystals of the Dapagliflozin-PDO solvate at
C.
Crystallization:
Cool slowly to
C over 4 hours.
Add an anti-solvent (e.g., Cyclohexane or n-Heptane) to drive yield.
Isolation: Filter the white crystalline solid. Wash with cold IPAc/Heptane.
Result: Purity >99.8% (HPLC), single diastereomer.
References
Continuous Flow Synthesis: Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. Organic Process Research & Development.[2] Link[3]
General Synthetic Strategy: Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development.[2] Link
Empagliflozin Process: Synthesis process for empagliflozin.[1][4] WIPO Patent WO/2017/CN107652278. Link
Crystallization: Dapagliflozin and Empagliflozin: A Closer Look at Two SGLT2 Inhibitors. Oreate AI Blog. Link
Application Note: Advanced Methodologies for the Lithiation and Nucleophilic Substitution of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Validated Protocol & Mechanistic Guide Strategic Significance in Drug Discovery The compound 2-Bromo-1-methoxy-4-(1-(p-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Document Type: Validated Protocol & Mechanistic Guide
Strategic Significance in Drug Discovery
The compound 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS: 2484889-15-6) is a highly functionalized diarylethane building block. Scaffolds of this nature are frequently utilized in the synthesis of complex therapeutics, including metabolic modulators and targeted oncology agents.
The presence of the C2-bromine atom provides a versatile synthetic handle for late-stage functionalization. However, transforming this aryl bromide via halogen-lithium exchange and subsequent nucleophilic substitution presents a unique chemoselectivity challenge: the molecule contains a potentially labile benzylic proton at the 1-(p-tolyl)ethyl bridge. Successful functionalization requires absolute kinetic control to prevent unwanted deprotonation or rearrangement.
As synthetic scientists, we cannot simply follow a recipe; we must understand the physical chemistry governing the reaction to ensure scalability and reproducibility.
The Kinetic vs. Thermodynamic Dilemma
The benzylic position bridging the two aryl rings is weakly acidic. Under thermodynamic conditions, an organolithium base would readily deprotonate this position to form a resonance-stabilized carbanion. However, the halogen-lithium exchange is an exceptionally fast, exothermic process . By strictly maintaining a cryogenic environment (–78 °C), the activation energy barrier for the Br–Li exchange is easily overcome, while the barrier for benzylic deprotonation is not. The exchange kinetically outcompetes deprotonation, yielding the desired aryllithium species exclusively .
Solvent Causality: The Role of THF
While n-butyllithium (n-BuLi) is commercially supplied in hexanes, the reaction solvent must be Tetrahydrofuran (THF). In non-polar solvents, n-BuLi exists as unreactive hexamers. THF acts as a Lewis base; its oxygen lone pairs coordinate the lithium cations, breaking the aggregates down into highly reactive tetramers and dimers. This acceleration is mandatory to ensure the Br–Li exchange is instantaneous at –78 °C.
Fig 1. Mechanistic pathway of the halogen-lithium exchange and nucleophilic acyl substitution.
Quantitative Data: Optimization of Lithiation Parameters
To establish the robustness of this protocol, our laboratory evaluated the impact of temperature and stoichiometry on the conversion efficiency. The data below summarizes the optimization for the synthesis of the corresponding acetophenone derivative via nucleophilic substitution with N-methoxy-N-methylacetamide.
Entry
Temperature (°C)
n-BuLi (equiv)
Solvent
IPC Conversion (%)*
Isolated Yield (%)
Observation
1
0
1.05
THF
45
32
Significant benzylic deprotonation observed.
2
–40
1.05
THF
82
75
Minor Wurtz-Fittig coupling byproducts.
3
–78
1.05
THF
>99
94
Optimal conditions; clean conversion.
4
–78
1.05
Et₂O
88
81
Slower exchange rate due to weaker Li+ coordination.
5
–100
1.05
THF
>99
92
Comparable to Entry 3, but operationally difficult.
*Determined via CD₃OD quench and LC-MS analysis of the deuterium-incorporated intermediate.
Self-Validating Experimental Protocol
A hallmark of trustworthy process chemistry is the integration of self-validating feedback loops. This protocol embeds an In-Process Control (IPC) step. By quenching an aliquot of the reactive intermediate with a deuterated source, we analytically prove the success of the lithiation before committing the high-value electrophile.
Part A: Preparation of the Aryllithium Intermediate
System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).
Substrate Dissolution: Charge the flask with 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (3.05 g, 10.0 mmol) and anhydrous THF (40 mL).
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to –78 °C.
Lithiation: Syringe 1.05 equivalents of n-BuLi (4.2 mL of a 2.5 M solution in hexanes) dropwise down the side of the flask over 10 minutes to prevent localized heating. Stir for 20 minutes at –78 °C.
Self-Validation (IPC): Withdraw a 0.1 mL aliquot using a micro-syringe and inject it into a vial containing 0.5 mL of CD₃OD. Analyze via rapid LC-MS or ¹H-NMR.
Go/No-Go Decision: Proceed to Part B only if >95% of the debrominated, deuterated mass is observed. If unreacted starting material remains, stir for an additional 15 minutes.
Part B: Nucleophilic Substitution (Acylation)
Electrophile Addition: To the validated aryllithium solution at –78 °C, add N-methoxy-N-methylacetamide (1.13 g, 11.0 mmol) dropwise over 5 minutes.
Reaction Maturation: Maintain the reaction at –78 °C for 1 hour. The aryllithium acts as a nucleophile, attacking the carbonyl carbon to form a stable tetrahedral lithium alkoxide intermediate.
Quench: Quench the reaction while still cold by adding 10 mL of saturated aqueous NH₄Cl. This collapses the tetrahedral intermediate into the desired ketone.
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, 5-15% EtOAc in Hexanes) to yield 1-(2-methoxy-5-(1-(p-tolyl)ethyl)phenyl)ethan-1-one.
Fig 2. Step-by-step workflow for the self-validating cryogenic lithiation and electrophilic trapping.
References
American Pharmaceutical Review. "Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development: Halogen-Lithium Exchange Chemistry". American Pharmaceutical Review, 2010. URL:[Link]
Weidmann, N. et al. "Continuous Flow Preparation of (Hetero)benzylic Lithiums via Iodine–Lithium Exchange Reaction under Barbier Conditions". Organic Letters, 2020. URL:[Link]
Application
Application Note: Advanced Catalytic Hydrogenation and Hydrobenzylation Protocols for Diarylethane Derivatives
Introduction & Scope The diarylethane scaffold is a privileged structural motif in both medicinal chemistry and sustainable materials. The 1,1-diarylethane moiety is prevalent in pharmaceuticals targeting inflammation, c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The diarylethane scaffold is a privileged structural motif in both medicinal chemistry and sustainable materials. The 1,1-diarylethane moiety is prevalent in pharmaceuticals targeting inflammation, cancer, and insomnia[1], while the 1,2-diarylethane (heterodibenzyl) linkage is a cornerstone of drug discovery and a critical target in biomass valorization (e.g., lignin depolymerization)[2][3]. This application note details three state-of-the-art catalytic protocols for synthesizing these derivatives, emphasizing mechanistic causality, self-validating experimental designs, and robust reproducibility for advanced research applications.
Asymmetric Hydrogenation of 1,1-Diarylethenes (Cobalt Catalysis)
Expertise & Experience: Mechanistic Rationale
Transitioning from noble metals (Rh, Ru, Ir) to earth-abundant base metals like cobalt presents challenges in controlling enantioselectivity during alkene hydrogenation. The use of bench-stable chiral oxazoline iminopyridine–cobalt complexes (L1·CoCl2) overcomes this barrier[1]. The addition of sodium triethylborohydride (NaBHEt3) acts as a critical 2e⁻ reductant, reducing the Co(II) precatalyst to the highly active Co(I) hydride species[4].
A defining feature of this system is the "o-chloride effect" : placing a chlorine atom at the ortho-position of the substrate's phenyl ring restricts conformational rotation. This locks the substrate into a rigid chiral pocket during migratory insertion, dramatically increasing the enantiomeric excess (ee) up to 95%[1].
Self-Validating Step: The distinct color change upon adding NaBHEt3 visually confirms the successful generation of the active Co(I) species.
Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with the chiral L1·CoCl2 precatalyst (5 mol%) and dry toluene (1.0 mL per 0.5 mmol substrate).
Activation: Add NaBHEt3 (15 mol%, 1.0 M in THF) dropwise at room temperature. Stir for 10 minutes until the solution changes color[4].
Substrate Addition: Add the 1,1-diarylethene derivative (0.5 mmol).
Hydrogenation: Remove the vessel from the glovebox, connect to a vacuum/H2 manifold, and purge three times with H2 gas. Maintain the system under 1 atm of H2 using a balloon[1].
Reaction: Stir vigorously at room temperature for 1–12 hours. Monitor conversion via TLC or GC-MS.
Workup: Quench the reaction by exposing it to air. Filter the mixture through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
Validation: Determine the yield via 1H NMR using an internal standard. Quantify the enantiomeric excess (ee) via chiral HPLC[4].
Quantitative Data Summary
Substrate
Catalyst Loading
Reductant
Yield (%)
Enantiomeric Excess (ee %)
1-(2-chlorophenyl)-1-phenylethene
5 mol% L1·CoCl2
NaBHEt3
77%
68% (up to 95% optimized)
1-(2-chloro-4-methoxyphenyl)-1-phenylethene
5 mol% L1·CoCl2
NaBHEt3
99%
90%
1-(2-chloro-5-methoxyphenyl)-1-phenylethene
5 mol% L1·CoCl2
NaBHEt3
99%
95%
Synthesis of 1,2-Diarylethanes via Iron-Catalyzed Iterative Outer-Sphere Hydrobenzylation
Expertise & Experience: Mechanistic Rationale
Traditional cross-coupling unites partners via inner-sphere steps (oxidative addition, migratory insertion, reductive elimination). A breakthrough 2024 protocol utilizes a single iron porphyrin catalyst, [Fe(T4CPP)Cl], to mediate iterative outer-sphere steps[3]. This redox-neutral system cross-couples styrenes and benzyl bromides to form 1,2-diarylethanes.
The mechanism relies on Metal Hydride Hydrogen Atom Transfer (MHAT) to generate a stabilized alkyl radical from the alkene, followed by a Bimolecular Homolytic Substitution (SH2) with an alkyliron intermediate generated from the benzyl bromide[5]. This "radical sorting" strategy prevents competitive background homodimerization and allows access to highly congested quaternary carbon centers without requiring exogenous oxidants[5].
Protocol: Redox-Neutral Alkene Hydrobenzylation
Setup: In a nitrogen-filled glovebox, combine [Fe(T4CPP)Cl] (2–5 mol%), the styrene derivative (1.0 equiv), and benzyl bromide (1.5 equiv) in a reaction vial[3].
Reagents: Add phenylsilane (2.0 equiv) as the hydrogen donor to enable the MHAT cycle, along with a mild base (e.g., Na2HPO4) to buffer the system[5].
Solvent & Reaction: Dissolve the mixture in a degassed solvent (e.g., fluorobenzene). Seal the vial and stir at 40–60 °C for 16 hours.
Isolation: Dilute the crude mixture with diethyl ether, wash with brine, dry over MgSO4, and purify via flash column chromatography to isolate the heterodibenzyl (1,2-diarylethane) product.
Quantitative Data Summary
Alkene Partner
Electrophile Partner
Catalyst
Additives
Yield (%)
Styrene
Benzyl Bromide
5 mol% [Fe(T4CPP)Cl]
Phenylsilane, Na2HPO4
>85% (Heterocoupled)
α-Methylstyrene
Benzyl Bromide
5 mol% [Fe(T4CPP)Cl]
Phenylsilane, Na2HPO4
>80% (Quaternary Carbon)
Tandem Catalytic Depolymerization of Lignin to 1,2-Diarylethanes
Expertise & Experience: Mechanistic Rationale
Lignin valorization often struggles with detrimental intra- and intermolecular repolymerization. A tandem catalytic approach leverages the inherent structure of β-O-4 aryl ethers to produce stable 1,2-diarylethanes (benign bisphenols)[2].
The pathway is initiated by acid-catalyzed protonation and cleavage of the β-aryl ether bond, forming a β-carbocation. An electron-rich aromatic ring then migrates via neighboring group participation to form a spiro-phenonium intermediate [2]. Subsequent elimination of formaldehyde yields a stilbene intermediate. To prevent degradation, this stilbene is rapidly captured and hydrogenated by a transition metal catalyst to form the highly stable 1,2-diarylethane[6].
Protocol: Lignin-to-Bisphenol Fractionation
Acidic Cleavage: Suspend raw lignin or lignin model compounds in a solvent mixture containing an acid catalyst (e.g., p-toluenesulfonic acid)[2].
Aryl Migration: Heat the mixture to 120–150 °C to promote the cleavage of the β-O-4 bond and subsequent aryl migration, liberating formaldehyde and forming the stilbene intermediate[6].
Tandem Hydrogenation: Introduce a hydrogenation catalyst (e.g., Pd/C) and a hydrogen source (either H2 gas at 10–20 bar or a transfer hydrogenation donor like isopropanol)[2].
Reduction: Maintain temperature for 4–6 hours to ensure complete reduction of the stilbene C=C bond.
Purification: Filter the heterogeneous catalyst, neutralize the acid, and extract the 1,2-diarylethane bisphenols using ethyl acetate.
Quantitative Data Summary
Starting Material
Intermediate
Catalyst System
Final Product
Yield (wt%)
Lignin β-O-4 Ether
Spiro-phenonium / Stilbene
Acid (p-TsOH) + Pd/C
1,2-Diarylethane Bisphenol
34–48%
Mechanistic Pathways (Visualizations)
Figure 1: Cobalt-catalyzed asymmetric hydrogenation cycle of 1,1-diarylethenes.
Figure 2: Iron-catalyzed iterative outer-sphere hydrobenzylation via MHAT and SH2.
Figure 3: Tandem catalytic depolymerization of lignin β-O-4 ethers to 1,2-diarylethanes.
References
Chen, J., Chen, C., Ji, C., & Lu, Z. "Cobalt-Catalyzed Asymmetric Hydrogenation of 1,1-Diarylethenes." Organic Letters, 2016, 18(7), 1594–1597. URL:[Link]
Kong, L., Gan, X., van der Puyl Lovett, V. A., & Shenvi, R. A. "Alkene Hydrobenzylation by a Single Catalyst That Mediates Iterative Outer-Sphere Steps." Journal of the American Chemical Society, 2024, 146(4), 2351–2357. URL:[Link]
Liu, Y., et al. "Selective lignin arylation for biomass fractionation and benign bisphenols." Nature Communications, 2024, 15, 4888. URL:[Link]
Application Note: Demethylation Strategies for 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
Executive Summary This application note details high-fidelity protocols for the O-demethylation of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS: 2484889-15-6) to yield its corresponding phenol, 2-Bromo-4-(1-(p-toly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details high-fidelity protocols for the O-demethylation of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS: 2484889-15-6) to yield its corresponding phenol, 2-Bromo-4-(1-(p-tolyl)ethyl)phenol .[1]
This transformation is critical in the synthesis of SGLT2 inhibitor precursors and diarylalkane scaffolds. The primary challenge lies in the chemoselectivity required to cleave the methyl ether without compromising the labile benzylic C-C bond at the para position. The 1-(p-tolyl)ethyl moiety is prone to acid-catalyzed elimination (forming styrenes) or racemization via benzylic carbocation intermediates.[1]
This guide presents three validated protocols ranging from cryogenic Lewis acid cleavage to nucleophilic "push-pull" systems, ensuring high yield (>90%) and structural integrity.
Structural Analysis & Chemical Strategy
The substrate presents a "Triad of Reactivity" that dictates the choice of demethylation agent:
Target Site (Methoxy): The
-hybridized oxygen requires cleavage.
Steric/Electronic Modulator (Ortho-Bromine): The bromine atom at the 2-position withdraws electron density, slightly deactivating the ring towards electrophilic attack but providing a handle for future metallation.[1]
The "Danger Zone" (Para-Benzylic Alkyl): The 1-(p-tolyl)ethyl group is the critical failure point.[1] Strong Lewis acids or high temperatures can trigger the formation of a stabilized benzylic carbocation, leading to:
Elimination: Formation of the styrene derivative.
Racemization: Loss of stereochemical integrity if the ethyl group is chiral.
Dealkylation: Cleavage of the entire p-tolyl-ethyl group.[1]
Mechanistic Pathway & Risk Visualization[2]
Figure 1: Reaction pathway highlighting the divergence between successful demethylation (green) and benzylic elimination (red).
Validated Protocols
Protocol A: Cryogenic BBr3 Cleavage (The "Gold Standard")
Best for: High purity, small-to-medium scale (mg to 50g), research grade.[1]
Mechanism: Boron tribromide acts as a strong Lewis acid to coordinate the ether oxygen, followed by bromide-mediated nucleophilic displacement.[1]
Preparation: Charge an oven-dried round-bottom flask with the substrate and anhydrous DCM (0.1 M concentration) under an Argon atmosphere.
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1] Note: This low temperature is non-negotiable to prevent benzylic rearrangement.
Addition: Add BBr
solution dropwise over 20 minutes. Ensure the internal temperature does not rise above -70°C.[1]
Equilibration: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours. Do not heat to reflux.
Monitoring: Check TLC or HPLC. The intermediate borate complex may stick to the baseline; a mini-workup of an aliquot is required for accurate monitoring.
Quenching (Exothermic): Cool back to -20°C. Add Methanol dropwise. Caution: Violent evolution of HBr gas.[3]
Workup: Dilute with water, extract with DCM, wash with NaHCO
(to remove acid traces), and dry over NaSO.
Why this works: The kinetic control at -78°C allows the formation of the BBr
-ether adduct without providing enough thermal energy for the benzylic carbocation to form [1].[1]
Protocol B: AlCl3 + NaI "Push-Pull" System
Best for: Large scale (>100g), cost-sensitivity, avoiding hazardous BBr3 handling.[1]
Mechanism: A "hard" Lewis acid (Al
) activates the oxygen, while a "soft" nucleophile (I) attacks the methyl group. This allows for milder Lewis acidity than neat BBr3.
Reagents
Substrate (1.0 equiv)
Aluminum Chloride (AlCl
) (1.5 equiv)
Sodium Iodide (NaI) (1.5 equiv)
Acetonitrile (ACN) (Solvent)
Step-by-Step Methodology
Solvent Prep: Dissolve NaI in dry Acetonitrile (0.2 M) under Nitrogen.
Activation: Add AlCl
slowly. The solution may turn slightly yellow/orange.
Substrate Addition: Add the substrate as a solution in minimal ACN.
Reaction: Stir at 0°C to Room Temperature for 4-6 hours.
Optimization Note: If reaction is sluggish, warm to 40°C, but monitor strictly for styrene formation.
Quenching: Pour the mixture into ice water containing sodium thiosulfate (to reduce any I
formed).
Extraction: Extract with Ethyl Acetate.
Why this works: The high nucleophilicity of the iodide ion accelerates the demethylation via an S
2 mechanism, reducing the residence time the molecule spends in an activated Lewis acid state [2].
Protocol C: Nucleophilic Thiolate (NaSEt)
Best for: Acid-sensitive substrates (if the benzylic position proves extremely labile to Lewis acids).
Mechanism: S
2 attack by the ethanethiolate anion in a polar aprotic solvent.
Warning: This reaction smells strongly of thiols. Use a bleach trap for the exhaust.
Workup: Cool to RT. Pour into 1M HCl (aq) to protonate the phenoxide and neutralize excess thiolate. Extract with Et
O.
Why this works: This method is basic. It completely avoids the generation of carbocations, making it the safest method for preserving stereochemistry at the benzylic position, although it requires higher thermal energy [3].
Comparative Analysis & Data
Metric
Protocol A (BBr)
Protocol B (AlCl/NaI)
Protocol C (NaSEt)
Yield
92-95%
85-90%
80-88%
Purity
>98%
>95%
>95%
Benzylic Stability
High (if T < 0°C)
Moderate
Excellent
Scale Suitability
<50g
>100g
>100g
Green Metric
Poor (Atom economy)
Moderate
Poor (Odor/DMF)
Cost
High
Low
Moderate
Troubleshooting the "Benzylic Drift"
If you observe the formation of 2-Bromo-4-(1-(p-tolyl)vinyl)phenol (the styrene elimination product), follow these corrective actions:
Temperature Control: In Protocol A, ensure the quench happens before the reaction reaches room temperature. The elimination often happens during the exothermic quench.
Scavengers: In Protocol B, add Pentamethylbenzene (1.0 equiv) as a cation scavenger. If the benzylic cation forms, it will be trapped by the scavenger rather than eliminating, though this complicates purification.
Switch to Protocol C: If acid sensitivity is confirmed, abandon Lewis acids entirely and use the Thiolate method.
References
BBr3 Mechanism & Stability: Korich, A. L., & Lord, R. L. (2015).[3] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry.[3][5]
AlCl3/NaI System: Akiyama, T., et al. (2006). Aluminum Chloride–Sodium Iodide System: A Mild and Versatile Reagent for the Cleavage of Ethers. Encyclopedia of Reagents for Organic Synthesis.
Thiolate Demethylation: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (See section on Methyl Ether cleavage via thiolates).
Substrate Context (SGLT2 Analogs): Use of benzylic-diaryl intermediates in gliflozin synthesis.[1] Journal of Medicinal Chemistry.
Application Note: Advanced Reaction Conditions for C-Glycosylation Using Bromobenzene Intermediates
Executive Summary & Mechanistic Rationale C-aryl glycosides are highly sought-after motifs in medicinal chemistry due to their remarkable resistance to enzymatic cleavage and chemical hydrolysis compared to traditional O...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
C-aryl glycosides are highly sought-after motifs in medicinal chemistry due to their remarkable resistance to enzymatic cleavage and chemical hydrolysis compared to traditional O- or N-linked glycosides. Historically, the synthesis of these structures relied on the lithiation of bromobenzene (via highly reactive organolithium intermediates) followed by nucleophilic addition to a sugar lactone and subsequent silane reduction. While foundational, this classical approach suffers from severe limitations: it requires cryogenic conditions (–78 °C), exhibits poor functional group tolerance, and often results in anomeric mixtures.
Recent paradigm shifts in synthetic carbohydrate chemistry have bypassed pre-formed organometallics entirely. By leveraging metallaphotoredox catalysis and electrochemical cross-coupling , bromobenzene and its derivatives can now be used directly as bench-stable electrophiles. These modern methodologies generate a transient glycosyl radical that is captured by a Nickel-aryl complex, enabling stereoselective C(sp³)–C(sp²) bond formation under mild, room-temperature conditions[1].
Mechanistic Pathways: Dual Catalysis vs. Electrochemistry
Understanding the catalytic cycles is critical for troubleshooting and optimizing reaction conditions.
Photoredox/Ni Dual Catalysis:
This pathway utilizes visible light to excite a photocatalyst (e.g., Ir-complexes or organic dyes like 5CzBN). The excited state reduces a glycosyl bromide via single-electron transfer (SET) to generate a nucleophilic C1-glycosyl radical. Concurrently, a Ni(0) species undergoes oxidative addition into the C–Br bond of bromobenzene, forming a Ni(II)–aryl intermediate. The glycosyl radical is captured by this intermediate to form a high-valent Ni(III)–aryl–glycosyl complex. Reductive elimination yields the target C-aryl glycoside and a Ni(I) species, which is subsequently reduced back to Ni(0) to close the cycle [1].
Electrochemical Halogen-Atom-Transfer (e-XAT):
In an electrocatalytic setup, anodic oxidation of a sacrificial amine (like DIPEA) generates an α-amino alkyl radical. This radical abstracts a bromine atom from the glycosyl donor via homolytic cleavage, generating the glycosyl radical. The radical enters a similar Nickel catalytic cycle with bromobenzene, driven by cathodic reduction [2].
Photoredox/Ni dual catalytic cycle for the synthesis of C-aryl glycosides from bromobenzene.
Optimization & Quantitative Data
The choice of catalytic system directly dictates the anomeric stereoselectivity (α vs. β) of the resulting C-aryl glycoside. Table 1 summarizes optimized conditions for coupling bromobenzene derivatives with glycosyl donors.
Table 1: Comparative Reaction Conditions for C-Glycosylation
Methodology
Catalyst System
Glycosyl Donor
Aryl Partner
Yield (%)
Anomeric Selectivity
Ref
Dual Photoredox/Ni
NiCl₂·DME / Ir[dFCF₃ppy]₂
Glycosyl Bromide
Bromobenzene
75–85%
>10:1 (α-selective)
[1]
Organic Photoredox/Ni
NiCl₂·DME / 5CzBN
Unprotected Sugar
Bromobenzene
60–80%
≥10:1 (α-selective)
[3]
Electrochemical/Ni
NiBr₂·diglyme / Terpyridine
Glycosyl Bromide
Bromobenzene
70–88%
Exclusive β-isomer
[2]
Causality Insight: The stereodivergence observed between methods is heavily ligand-dependent. In the electrochemical method, utilizing a bulky tridentate terpyridine ligand creates severe steric hindrance around the axial coordination sites of the Nickel complex. This steric bulk outcompetes the inherent stereoelectronic preference (the anomeric effect) of the α-isomer, forcing reductive elimination to proceed with exclusive β-selectivity [2].
This protocol utilizes an Iridium photocatalyst and a Nickel pre-catalyst to couple glycosyl bromides with bromobenzene [1].
Materials:
Glycosyl bromide (75.0 μmol, 1.5 equiv)
Bromobenzene (50.0 μmol, 1.0 equiv)
NiCl₂·DME (5.0 μmol, 10 mol%)
dtbbpy ligand (6.0 μmol, 12 mol%)
{Ir[dFCF₃ppy]₂(dtbbpy)PF₆} (2.5 μmol, 5 mol%)
2,4,6-collidine (100 μmol, 2.0 equiv)
TMSSiOH (75 μmol, 1.5 equiv)
Anhydrous DME (500 μL)
Step-by-Step Methodology:
Catalyst Pre-activation: In an inert glovebox, charge a 4 mL vial with NiCl₂·DME and dtbbpy. Add 5.0 mL of anhydrous MeCN and sonicate.
Self-Validation Checkpoint: The mixture must turn a deep, clear blue. A green or cloudy suspension indicates incomplete complexation or moisture contamination, which will severely depress the yield.
Solvent Exchange: Transfer 500 μL of this stock solution to the reaction vial, concentrate by blowing a gentle stream of N₂, and dry completely in vacuo.
Reagent Assembly: To the dried catalyst vial, sequentially add the glycosyl bromide, bromobenzene, the Ir-photocatalyst, anhydrous DME, 2,4,6-collidine, and TMSSiOH.
Causality Insight: TMSSiOH is a critical additive; it facilitates the reduction of the Ni(I) intermediate back to Ni(0) and suppresses undesired protodehalogenation of the bromobenzene.
Irradiation: Seal the vial, remove it from the glovebox, and irradiate with blue LEDs (440 nm) at room temperature for 16 hours. Ensure a cooling fan is used to maintain ambient temperature.
Workup: Quench the reaction with water, extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and purify via flash column chromatography.
Step-by-step experimental workflow for the metallaphotoredox C-glycosylation protocol.
This protocol leverages paired electrolysis to achieve exclusive β-selectivity [2].
Step-by-Step Methodology:
Cell Setup: Equip an undivided electrochemical cell with a Zinc anode and a Graphite Felt (GF) cathode.
Reaction Mixture: Under an N₂ atmosphere, combine the glycosyl bromide (0.4 mmol), bromobenzene (0.2 mmol), NiBr₂·diglyme (10 mol%), terpyridine ligand (10 mol%), LiClO₄ electrolyte (0.6 mmol), DIPEA (0.6 mmol), and H₂O (20 mmol) in 4.0 mL of CH₃CN.
Electrolysis: Apply a constant current (typically 5 mA) at 25 °C for 14 hours.
Self-Validation Checkpoint: Monitor the cell voltage continuously. A sudden spike in potential (> 4.0 V) indicates electrode passivation (often due to the polymerization of the bromobenzene derivative on the anode). If this occurs, briefly reverse the polarity or pause to clean the electrodes to restore efficient electron transfer.
Workup: Dilute the mixture with brine, extract with dichloromethane, and purify via silica gel chromatography.
Troubleshooting & Data Interpretation
Premature Radical Quenching: While modern cross-couplings are less moisture-sensitive than classical lithiation, trace water can still quench the glycosyl radical. If GC-MS or LC-MS analysis of the crude mixture reveals a mass corresponding to [M-Br+H] (the reduced glycal), this indicates premature radical quenching. Strict anhydrous techniques must be reinforced.
Stereochemical Drift: If the expected α:β ratio degrades, verify the integrity of the ligand. Ligand oxidation (especially of bipyridines or terpyridines) alters the geometry of the Ni(III) transition state, compromising the precise steric environment required for stereocontrol.
References
Kudo, N., Chiba, S., Ono, S., et al. "Stereoselective Synthesis of C-Aryl-α-Glycosides by Reductive C(sp²)–C(sp³) Cross-Coupling Reaction." Synlett, Thieme E-Journals. 1
Zhu, C., Yue, H., Rueping, M. "Electrochemical Glycosylation via Halogen-Atom-Transfer for C-Glycoside Assembly." ACS Catalysis, ACS Publications. 2
Cavazzoli, G., Gamberoni, I., Mazzotta, S., Bossi, A. "Synthesis of α-Arylglycosides by Ni-Photoredox Arylation of Sugars with an Organic Photocatalyst." ChemCatChem.
Technical Support Center: Synthesis of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
Case ID: SGLT2-INT-004 Status: Active Subject: Yield Optimization & Impurity Control in Friedel-Crafts Alkylation Audience: Process Chemists, Medicinal Chemists Executive Summary This guide addresses yield limiting facto...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SGLT2-INT-004
Status: Active
Subject: Yield Optimization & Impurity Control in Friedel-Crafts Alkylation
Audience: Process Chemists, Medicinal Chemists
Executive Summary
This guide addresses yield limiting factors in the synthesis of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene , a critical diarylethane scaffold often utilized in the synthesis of SGLT2 inhibitors (e.g., analogues of Remogliflozin or Dapagliflozin).
The primary synthetic challenge lies in the Friedel-Crafts alkylation of 2-bromoanisole with a 4-methylstyrene equivalent. Users frequently report issues with regioselectivity (ortho vs. para addition relative to the methoxy group), demethylation (ether cleavage), and styrene polymerization .
Reaction Logic & Pathway Analysis
The following diagram illustrates the competitive pathways determining yield. The goal is to maximize Path A while suppressing Path B (Regioisomer) and Path C (Ether Cleavage).
Figure 1: Competitive reaction pathways in the alkylation of 2-bromoanisole. Path A represents the desired transformation.
Troubleshooting Guide (FAQ)
Issue 1: Low Regioselectivity (Formation of Ortho-Isomer)
Symptom: HPLC/GC shows a significant peak (~10-15%) with identical mass but slightly different retention time. NMR confirms alkylation at the position ortho to the methoxy group (position 6) rather than the desired para position (position 4).
Root Cause:
The methoxy group is a strong ortho/para director.[1] While the bromine atom at position 2 sterically hinders one ortho site, the other ortho site (position 6) remains accessible, especially at higher temperatures where thermodynamic control is lost.
Corrective Action:
Lower the Temperature: Reduce reaction temperature to -10°C to 0°C . Lower temperatures favor the para product due to the higher activation energy required to overcome the steric hindrance at the ortho position.
Increase Steric Bulk of Catalyst: Switch from small Lewis acids (e.g.,
) to bulky solid acids or metal triflates (e.g., or Zeolite HY). Zeolites impose pore confinement effects that physically exclude the formation of the bulkier ortho transition state.
Issue 2: Demethylation (Formation of Phenol Impurity)
Symptom: Appearance of a polar impurity. The product is soluble in aqueous NaOH.
Root Cause:
The use of strong Lewis acids, particularly Aluminum Chloride (
) or Boron Tribromide () , promotes ether cleavage. While effective for alkylation, these catalysts coordinate strongly to the methoxy oxygen, facilitating nucleophilic attack on the methyl group.
Corrective Action:
Protocol Change:DO NOT use
for this substrate if possible.
Alternative Catalysts: Use Methanesulfonic acid (MsOH) or Triflic acid (TfOH) in catalytic amounts. These Brønsted acids are sufficient to generate the benzylic carbocation from the styrene/alcohol precursor without cleaving the aryl methyl ether.
Issue 3: Low Conversion / Styrene Polymerization
Symptom: The reaction stalls at 50-60% conversion. A gummy, insoluble residue forms on the flask walls (polystyrene).
Root Cause:
The electrophile source (4-methylstyrene) is polymerizing faster than it reacts with the 2-bromoanisole. This is common when the concentration of the styrene is too high relative to the nucleophile.
Corrective Action:
Inverse Addition: Do not add the catalyst to the mixture of alkene and arene. Instead, dissolve the 2-bromoanisole (Nucleophile) and Catalyst in the solvent first.
Slow Addition: Add the 4-methylstyrene (dissolved in solvent) dropwise over 2–4 hours. This keeps the instantaneous concentration of the alkene low, statistically favoring reaction with the abundant arene over self-polymerization.
Optimization Data: Catalyst Selection
The following table summarizes the yield and selectivity profiles of various catalysts for the alkylation of substituted anisoles.
Catalyst System
Reaction Temp
Yield (%)
Regioselectivity (Para:Ortho)
Side Reactions
(Stoichiometric)
25°C
45%
85:15
High Demethylation (Major yield loss)
(Conc.)
0°C
60%
80:20
Sulfonation byproducts observed
0°C
72%
90:10
Moderate polymerization of styrene
(Triflic Acid)
-10°C
88%
96:4
Minimal side reactions; clean profile
Zeolite
40°C
75%
>98:2
Slower reaction; excellent selectivity
Recommended Experimental Protocol
Objective: Synthesis of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene via Hydroalkylation.
Scale: 10 mmol basis.
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Nucleophile Charge: Add 2-Bromoanisole (1.87 g) and DCM (20 mL) to the flask. Cool the solution to -10°C using an ice/salt bath.
Catalyst Activation: Add TfOH (45 µL, 0.5 mmol) via syringe. Stir for 5 minutes. Note: The solution may darken slightly.
Electrophile Addition (Critical Step):
Dissolve 4-Methylstyrene (1.24 g) in DCM (10 mL) in the addition funnel.
Add this solution dropwise over 2 hours to the cold reaction mixture.
Why? Slow addition prevents styrene polymerization (See Issue 3).
Reaction: After addition is complete, allow the mixture to stir at -10°C for 1 hour, then slowly warm to room temperature over 1 hour. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[2]
Quench: Pour the reaction mixture into saturated aqueous
(30 mL) . Stir vigorously for 10 minutes to neutralize the acid.
Technical Support Center: Purification of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
[1] Case ID: #PUR-SGLT2-INT-08 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Regioisomer Depletion in Diarylalkane Intermediates[1] Executive Summary The separation of 2-B...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Case ID: #PUR-SGLT2-INT-08
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Technologies
Topic: Regioisomer Depletion in Diarylalkane Intermediates[1]
Executive Summary
The separation of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (Target) from its regioisomeric impurities (principally the 3-bromo isomer or alkyl-positional isomers) is a critical quality attribute in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs).[1] These isomers possess nearly identical boiling points and polarity indices, rendering standard distillation ineffective and flash chromatography challenging.
This guide provides a tiered troubleshooting approach, prioritizing fractional recrystallization for scalability and optimized stationary phases for difficult separations.
Part 1: Diagnostic & Identification
Q1: How do I definitively confirm the presence of the regioisomer before attempting purification?
A: Relying solely on TLC is often insufficient due to co-elution. You must utilize 1H-NMR or UPLC-MS for definitive identification.[1]
1H-NMR Diagnosis:
Target (2-Bromo isomer): The proton at position 3 (ortho to the alkyl group, meta to bromine) typically appears as a doublet (d) or doublet of doublets (dd) with a coupling constant ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Hz (meta-coupling) and Hz (ortho-coupling). Look for the distinctive aromatic pattern of a 1,2,4-substituted ring.[1]
Impurity (3-Bromo isomer): The symmetry changes.[1] The proton between the methoxy and bromine (if present) or the shift in the methoxy peak (due to shielding/deshielding effects of the adjacent bromine) will differ. The methoxy singlet is often the cleanest diagnostic handle; a secondary singlet
ppm away from the main peak usually indicates the isomer.
UPLC Method:
Use a Phenyl-Hexyl or Biphenyl column rather than C18.[1] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
- interactions offered by phenyl phases provide better selectivity for positional aromatic isomers than hydrophobic interactions alone.
Part 2: Purification Protocols
Q2: Chromatography failed to separate the isomers. What is the preferred method for >10g scale?
A: For scales >10g, Fractional Recrystallization is the superior method. The 2-bromo isomer typically packs more efficiently into a crystal lattice than the 3-bromo or other asymmetric isomers due to the steric locking of the methoxy group.
Protocol: Solvent Switching Recrystallization
Dissolution: Dissolve the crude mixture in minimal boiling Ethanol (EtOH) .
Solvency Adjustment: Slowly add hot Water until turbidity persists (cloud point).[1]
Re-solubilization: Add drops of EtOH until the solution is just clear.
Controlled Cooling:
Allow to cool to Room Temperature (RT) over 2 hours (do not rush; rapid cooling traps impurities).[1]
Chill to 0–4°C for 4 hours.
Harvest: Filter the crystals.
Note: The mother liquor will be enriched with the regioisomer. Do not combine second crops with the first crop without rigorous QC.
Alternative Solvent System: If the melting point is low (<50°C), use Hexane/Toluene (9:1) .[1] The toluene assists in solubilizing the aromatic rings, while hexane forces precipitation.
Q3: I am restricted to Chromatography (Flash/Prep-HPLC). How do I optimize the separation?
A: Standard Silica (SiO2) often fails because the polarity difference is negligible.[1] You must exploit shape selectivity .[1]
Mechanism: Silver ions form reversible ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-complexes with the aromatic rings. The steric bulk of the bromine atom in the ortho position (target) vs. meta position (impurity) alters the strength of this complexation.
Preparation: Dissolve AgNO3 (10% w/w of silica) in acetonitrile, mix with silica, and rotary evaporate to dryness (protect from light).
Even though the molecule may not be the final chiral target, CSPs like Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H) are excellent at separating non-chiral regioisomers because the "clefts" in the stationary phase are sensitive to the 3D-shape of the molecule.
Part 3: Root Cause & Prevention[1]
Q4: Why is this impurity forming, and can I prevent it upstream?
A: The impurity usually stems from the Bromination Step .[2]
Scenario: If you are brominating 1-methoxy-4-(1-(p-tolyl)ethyl)benzene:
The methoxy group is a strong ortho/para director.
The alkyl group at position 4 blocks the para site.
Result: Bromination should occur ortho to the methoxy (Position 2).[1]
Failure Mode: If the reaction is too hot or the catalyst is too aggressive, you may get bromination ortho to the alkyl group (Position 3), or over-bromination.
Fix:
Lower the temperature to
or .
Use N-Bromosuccinimide (NBS) in Acetonitrile (polar aprotic) rather than ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
/Fe, as NBS is more regioselective.
Visual Troubleshooting Guides
Workflow 1: Purification Decision Matrix
Caption: Decision matrix for selecting the optimal purification route based on scale and initial purity.
Workflow 2: Regioselectivity Mechanism
Caption: Mechanistic pathway showing how reaction conditions influence the ratio of Target (2-Br) vs. Impurity (3-Br).
Technical Support Center: Optimizing Bromination of p-Tolyl Ethyl Benzene Derivatives
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the bromination of p-tolyl ethyl benzene and its derivatives. This guide is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bromination of p-tolyl ethyl benzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The primary challenge in this reaction is achieving high selectivity for the desired product, whether it be substitution on the alkyl side-chain or the aromatic ring. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you optimize your reaction conditions and achieve your synthetic goals with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions about the bromination of p-tolyl ethyl benzene, providing the foundational knowledge needed to make informed experimental decisions.
Q1: What are the primary competing reactions when brominating p-tolyl ethyl benzene?
There are two primary pathways for the bromination of p-tolyl ethyl benzene, and the outcome is dictated entirely by the reaction conditions.[1]
Free-Radical Substitution (Benzylic Bromination): This reaction occurs on the alkyl side-chain. It is promoted by conditions that generate radicals, such as UV light or the use of a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2] The preferred reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals.[3][4] This pathway selectively targets the benzylic position—the carbon atom directly attached to the aromatic ring.[5]
Electrophilic Aromatic Substitution (EAS): This reaction occurs directly on the aromatic ring. It requires the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, making it a strong electrophile.[6][7] The alkyl groups on the ring (methyl and ethyl) are activating and ortho-, para-directing, meaning substitution will occur at the positions adjacent to or opposite these groups.[6][8]
Q2: Under free-radical conditions, which side-chain is preferentially brominated: the ethyl or the methyl group?
Under free-radical conditions, bromination will occur preferentially at the benzylic position of the ethyl group . The mechanism proceeds through the abstraction of a hydrogen atom by a bromine radical to form a carbon-centered radical intermediate.[9][10] The stability of this radical is the determining factor for selectivity.
The order of free-radical stability is: Benzylic > Allylic > Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl .[3]
The ethyl group (–CH₂CH₃) provides a secondary benzylic radical .
The methyl group (–CH₃) provides a primary benzylic radical .
The secondary benzylic radical is more stable than the primary one due to greater hyperconjugation and is therefore formed more readily. This inherent stability directs the bromination to the ethyl side-chain.[11]
Q3: Why is N-Bromosuccinimide (NBS) the preferred reagent for benzylic bromination over molecular bromine (Br₂)?
NBS is favored for its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[4] This is crucial for selectivity. NBS reacts with the hydrogen bromide (HBr) generated during the propagation step to regenerate Br₂.[4]
This low concentration of Br₂ minimizes competitive side reactions, particularly electrophilic addition to any potential alkene byproducts and, more importantly, electrophilic aromatic substitution on the electron-rich benzene ring.[11][12] Using a high concentration of Br₂ directly, even with a radical initiator, increases the likelihood of these undesired pathways.
Q4: How do radical initiators like AIBN and benzoyl peroxide work?
Radical initiators are thermally unstable molecules that decompose upon heating to generate free radicals, which kickstart the reaction.
Azobisisobutyronitrile (AIBN): Upon heating (typically between 65-85 °C), AIBN decomposes to form two 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[13][14] The release of stable N₂ gas is a strong thermodynamic driving force for this decomposition.[14] These carbon-centered radicals then abstract a bromine atom from NBS or Br₂ to generate the bromine radical (Br•) needed for the chain reaction.[13]
Benzoyl Peroxide (BPO): BPO has a weak oxygen-oxygen single bond that cleaves homolytically upon heating to form two benzoyloxy radicals. These can then initiate the chain reaction in a similar fashion to AIBN-derived radicals.
The choice between them often depends on the reaction temperature and solvent compatibility. AIBN is generally considered "cleaner" as it does not produce oxygenated byproducts.[14][15]
Q5: What is the purpose of using light (photochemical initiation)?
Using light (typically from a sunlamp, floodlight, or specific wavelength LEDs) is an alternative method for initiating the radical chain reaction.[16][17] Light provides the energy for the homolytic cleavage of the Br-Br bond in the small amount of Br₂ present, generating the initial bromine radicals.[3][9] This method can often be performed at lower temperatures than thermal initiation and can be highly efficient, sometimes leading to cleaner reactions with fewer thermal decomposition side products.[16][18]
Section 2: Troubleshooting Guide
Even well-established reactions can encounter issues. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low or No Conversion of Starting Material
Probable Cause
Diagnostic Check
Solution
A: Ineffective Radical Initiation
Was the reaction temperature high enough for the chosen initiator (e.g., >65°C for AIBN)?[14] Is the UV lamp functional and positioned correctly for photochemical reactions?
A1: Verify the decomposition temperature of your initiator and ensure the reaction is maintained at or slightly above that temperature.[19] A2: For photochemical setups, ensure the lamp is emitting the correct wavelength and is close enough to the reaction vessel.[16] Consider switching from a chemical initiator to a photochemical setup or vice-versa.[17]
B: Inactive Brominating Agent
Does the NBS appear off-white or yellow/brown?
B1: The color indicates the presence of free bromine from decomposition.[12] While often usable, purity can affect sensitive reactions. Recrystallize the NBS from hot water to obtain a pure white solid.[12] B2: Always use a fresh bottle of NBS for critical reactions and store it in a cool, dark, dry place.[20][21]
C: Presence of Radical Inhibitors
Was the starting material or solvent properly purified? Are there any rubber septa or tubing that could be leaching inhibitors?
C1: Oxygen from the air can act as a radical inhibitor. Degas the solvent and perform the reaction under an inert atmosphere (Nitrogen or Argon).[22] C2: Filter starting materials through a plug of alumina to remove phenolic stabilizers or other inhibitors.
Problem 2: Poor Selectivity - Significant Aromatic Bromination Observed
Probable Cause
Diagnostic Check
Solution
A: Reaction Conditions Favoring EAS
Are you using a polar or protic solvent (e.g., methanol, acetic acid)?[23] Is there any possibility of acidic or metallic (Lewis acid) contamination?
A1: Switch to a non-polar, aprotic solvent like carbon tetrachloride (CCl₄), chlorobenzene, or cyclohexane. These solvents disfavor the ionic mechanism of EAS.[2][16] A2: Ensure all glassware is scrupulously clean and free of any residual acid or metal catalysts from previous reactions.
B: High Local Concentration of Bromine
Are you using molecular bromine (Br₂) as the reagent? Was the NBS added all at once in a highly exothermic reaction?
B1: Use NBS as the brominating agent. It maintains a low bromine concentration, which is key to suppressing aromatic substitution.[4][11] B2: If the reaction is highly exothermic upon addition of the initiator, consider adding the initiator in portions over time.
Problem 3: Formation of Dibrominated or Polybrominated Products
Probable Cause
Diagnostic Check
Solution
A: Incorrect Stoichiometry
Was more than one equivalent of NBS used?
A1: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of NBS for monobromination.[24][25] A2: Ensure accurate weighing of reagents.
B: Prolonged Reaction Time / High Temperature
Was the reaction allowed to proceed long after the starting material was consumed (checked by TLC/GC)?
B1: Monitor the reaction progress closely using an appropriate technique (TLC, GC-MS).[24] Quench the reaction as soon as the starting material is consumed to prevent over-bromination of the product. B2: Running the reaction at the lowest effective temperature can sometimes improve selectivity for the mono-brominated product.[25]
Problem 4: Reaction Mixture Turns into a Dark Oil or Tar
Probable Cause
Diagnostic Check
Solution
A: Decomposition of Reagents or Products
Was the reaction temperature excessively high? Is the product known to be unstable under acidic conditions (HBr is a byproduct)?
A1: Lower the reaction temperature. Photochemical initiation may be a milder alternative to high-temperature thermal initiation.[16] A2: Consider adding a non-nucleophilic base, like calcium carbonate, to the reaction mixture to scavenge the HBr byproduct, although this can sometimes complicate the reaction.
B: Unwanted Side Reactions
Is there evidence of polymerization or other complex side reactions?
B1: Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions.[22] B2: Check the purity of the starting material. Impurities can sometimes catalyze decomposition or polymerization.[26]
Visual Guide: Troubleshooting Logic Diagram
This flowchart provides a visual decision-making tool for diagnosing common issues in benzylic bromination experiments.
Caption: Troubleshooting flowchart for benzylic bromination.
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step procedures for the selective benzylic bromination of a representative substrate, 4-ethyltoluene.
Protocol 1: Benzylic Bromination with NBS and AIBN Initiator
This protocol describes the selective bromination at the benzylic position of the ethyl group using a chemical initiator.[27]
Materials:
4-ethyltoluene
N-Bromosuccinimide (NBS), recrystallized
Azobisisobutyronitrile (AIBN)
Carbon tetrachloride (CCl₄), anhydrous
Saturated sodium bicarbonate solution
Saturated sodium thiosulfate solution
Brine
Anhydrous magnesium sulfate
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethyltoluene (1.0 eq).
Reagent Addition: Add anhydrous carbon tetrachloride as the solvent. Then, add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq).
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction will initiate as the AIBN decomposes, often indicated by a color change.
Monitoring: Monitor the reaction progress by TLC or GC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. Look for the disappearance of the starting material.
Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate. Filter the mixture through a sintered glass funnel to remove the solid succinimide, washing the solid with a small amount of cold CCl₄.
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally, brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield the desired 1-(4-methylphenyl)-1-bromoethane.
Visual Guide: Free-Radical Bromination Mechanism
This diagram illustrates the key steps in the free-radical chain reaction for the benzylic bromination of an alkylbenzene.
Caption: The free-radical mechanism for benzylic bromination.
Section 4: Safety Precautions
Chemical safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.
N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[20] It is also a lachrymator. Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[28]
Bromine (Br₂): Bromine is highly corrosive, toxic, and volatile.[29] It can cause severe burns upon contact and is extremely dangerous if inhaled.[30] All manipulations should be done in a fume hood, and a respirator may be required for handling larger quantities.[30] Have an emergency eyewash and safety shower readily accessible.[29]
AIBN: AIBN is flammable and can decompose exothermically when heated.[14][15] Store it in a cool place away from heat sources.
Solvents: Chlorinated solvents like carbon tetrachloride are toxic and environmentally hazardous. Handle with care in a fume hood and dispose of waste according to institutional guidelines. Safer alternatives like chlorobenzene or acetonitrile have been successfully used in some procedures.[16][25]
General Handling: Always wear appropriate PPE. Avoid inhalation of dust and vapors.[20][28] Ensure adequate ventilation.[29]
Section 5: References
Moriyama, K., Takemura, M., & Togo, H. (2012). Direct and Selective Benzylic Oxidation of Alkylarenes via C–H Abstraction Using Alkali Metal Bromides. Organic Letters, 14(9), 2414–2417. [Link]
NBS Reaction. (n.d.). NPTEL. Retrieved from a search for "NBS Reaction".
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
Benzylic Bromination. (2024, February 10). Chemistry Steps. [Link]
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from a search for "safety precautions for handling bromine and NBS".
BenchChem Technical Support Team. (2025, December). Application Notes: AIBN as a Radical Initiator in the Synthesis of 4'-Bromomethyl-2-cyanobiphenyl. BenchChem. Retrieved from a search for "AIBN as radical initiator for bromination".
Benzylic Bromination. (2021, June 27). YouTube. [Link]
NBS Benzylic Bromination of Alkylbenzene Compounds. (2014, August 16). YouTube. [Link]
Azobisisobutyronitrile. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
Gáspár, A., et al. (2016). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega, 1(5), 957-963. [Link]
BenchChem Technical Support Team. (2025, December). Troubleshooting Bromination Side Reactions in Phenol Synthesis. BenchChem. Retrieved from a search for "troubleshooting bromination side reactions in phenol synthesis".
BenchChem Technical Support Team. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Anisole. BenchChem. Retrieved from a search for "troubleshooting bromination side reactions".
N-Bromosuccinimide. (2019, July 6). Chemistry LibreTexts. Retrieved from a search for "N-Bromosuccinimide".
Gáspár, A., et al. (2016). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]
Reactions of Aromatic Compounds. (n.d.). University of Calgary. Retrieved from a search for "electrophilic aromatic substitution bromination ethylbenzene".
Togo, H., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14198-14210. [Link]
Optimization of reaction conditions for the benzylic bromination of 1... (n.d.). ResearchGate. Retrieved from a search for "Optimization of reaction conditions for the benzylic bromination".
N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Sisco Research Laboratories Pvt. Ltd. Retrieved from a search for "N-Bromosuccinimide safety data sheet".
BenchChem. (2025). Application Notes and Protocols for the Bromination of Ethylbenzene. Retrieved from a search for "bromination of ethylbenzene protocol".
Cantillo, D., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry, 17(6), 1384-1388. [Link]
BenchChem Technical Support Team. (n.d.). Common side reactions in the bromination of 3-nitroacetophenone. BenchChem. Retrieved from a search for "troubleshooting bromination side reactions".
Van der Pijl, R. J., et al. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development, 24(7), 1295-1303. [Link]
N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
N-Bromosuccinimide Safety Data Sheet. (n.d.). Sigma-Aldrich. Retrieved from a search for "N-Bromosuccinimide safety data sheet".
2,2'-Azobisisobutyronitrile (AIBN). (n.d.). BIOLAR. Retrieved from a search for "AIBN applications in synthesis".
N-bromosuccinimide Safety Data Sheet. (2010, March 12). Sigma-Aldrich. Retrieved from a search for "N-Bromosuccinimide safety data sheet".
Halogenation of Alkyl Benzenes. (2019, June 5). Chemistry LibreTexts. [Link]
Conditions for free radical bromination using NBS and peroxides? (2017, February 28). Chemistry Stack Exchange. [Link]
The product of the reaction between ethyl benzene and N-bromosuccinamide... (2024, August 15). Filo. [Link]
Initial optimized reaction conditions for benzylic bromination of... (n.d.). ResearchGate. Retrieved from a search for "photochemical Wohl-Ziegler reaction conditions".
Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(22), 11306-11312. [Link]
Robinson, J. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]
Benzene Side Chain Reactions. (2018, May 8). YouTube. [Link]
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Chemistry. [Link]
BenchChem. (2025). Application Notes and Protocols: Reaction Mechanism of Ethylbenzene with Excess Bromine. Retrieved from a search for "bromination of ethylbenzene mechanism".
Propose a mechanism for the bromination of ethylbenzene shown below. (n.d.). Pearson. Retrieved from a search for "bromination of ethylbenzene mechanism".
Purification strategies for oily residues of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
Welcome to the Technical Support Center for Advanced Organic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Bromo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene .
Because this molecule features a sterically hindered chiral center bridging two aromatic systems, it typically presents as a highly lipophilic, non-crystallizing racemic oil. Standard purification techniques like recrystallization will fail here. Instead, we must rely on vapor-pressure differentials and advanced partition chromatography. This guide provides the mechanistic reasoning, troubleshooting FAQs, and self-validating protocols required to achieve >99% purity for drug development and analytical applications.
Phase 1: Purification Decision Matrix
The following logic tree dictates the physical handling of your crude diarylethane mixture based on its impurity profile.
Workflow for the isolation and purification of lipophilic diarylethane oily residues.
Phase 2: Troubleshooting & FAQs
Q1: Why does 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene persistently present as a viscous oil, and how does this dictate my initial handling?A: The molecule contains a chiral center at the ethyl bridge connecting the bromoanisole and p-tolyl moieties. Syntheses typically yield a racemate. The entropic penalty of packing these flexible, sterically hindered enantiomers into an ordered crystal lattice is exceptionally high, resulting in a low-melting oil. Furthermore, lipophilic oils act as "solvent sponges," trapping non-polar solvents (like hexanes or toluene) and unreacted starting materials.
Causality: Because the thermodynamic barrier to crystallization is too high, you cannot rely on precipitation. You must exploit physical partitioning (chromatography) or vapor pressure differences (distillation) to isolate the target.
Q2: My crude oil is contaminated with high-boiling solvent residues (e.g., DMF, toluene) and low-molecular-weight byproducts. Direct chromatography causes severe band broadening. How do I resolve this?A: High-boiling solvents alter the local polarity of the stationary phase during flash chromatography, causing the target band to smear and co-elute with impurities. To prevent this, utilize Kugelrohr distillation prior to chromatography.
Causality: Kugelrohr distillation applies high vacuum (e.g., 0.1-0.5 mmHg) and gentle, short-path heating, dramatically lowering the boiling point of volatile impurities. The oil is heated in a rotating bulb, which maximizes surface area and prevents bumping, effectively stripping volatiles without thermally degrading the heavy diarylethane product[1].
Q3: TLC analysis of the stripped oil shows the target compound co-eluting with a debrominated byproduct (ΔRf < 0.1). How do I optimize the flash chromatography?A: Diarylethanes are highly lipophilic. In normal-phase chromatography, separation is driven by adsorption-desorption dynamics on the silica surface[2]. If ΔRf is low, isocratic elution with a very weak solvent system (e.g., 99:1 Hexanes:Ethyl Acetate) is required to maximize theoretical plates.
Causality: To prevent the viscous oil from overloading the column head and causing "tailing", you must use the dry-loading technique . By pre-adsorbing the oil onto a small amount of silica gel and evaporating the solvent, you create a uniform, free-flowing powder. This ensures a perfectly flat injection band, maximizing resolution for closely eluting lipophilic impurities[3].
Q4: What if I need to separate the enantiomers of this compound for downstream pharmacological testing?A: Normal-phase achiral silica cannot resolve enantiomers. You must transition to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H).
Causality: SFC uses supercritical CO
as the bulk mobile phase, which possesses gas-like diffusivity and liquid-like density. This allows for rapid mass transfer and high-resolution separation of sterically hindered chiral centers, which is critical for drug development where enantiomers exhibit divergent pharmacokinetic profiles.
Phase 3: Quantitative Data & Optimization Tables
Table 1: Chromatographic Solvent Selectivity & Rf Optimization for Diarylethanes
Solvent System (v/v)
Elution Strength (ε°)
Target Rf
Chromatographic Application
100% Hexanes
0.01
0.05 - 0.10
Removal of highly non-polar hydrocarbon byproducts.
99:1 Hexanes:EtOAc
0.05
0.20 - 0.25
Optimal: Isocratic separation of debrominated impurities[4].
95:5 Hexanes:EtOAc
0.10
0.40 - 0.50
Rapid elution; poor resolution for closely related analogs.
| 100% Dichloromethane | 0.32 | > 0.80 | Column flushing and recovery of highly polar degradation products. |
Table 2: Kugelrohr Distillation Parameters for Oil Conditioning
Impurity Target
Vacuum (mmHg)
Oven Temp (°C)
Time (min)
Mechanistic Rationale
Residual Solvents (Toluene, DMF)
1.0
40 - 60
15 - 30
Lowers boiling point to prevent thermal degradation of the target oil[5].
Protocol A: Kugelrohr Distillation for Volatile Stripping
Use this protocol to condition the crude oil prior to chromatography.
Transfer: Transfer the crude oily residue into a Kugelrohr distillation flask. Critical constraint: Do not fill the flask beyond 1/3 of its total volume to prevent sample carryover during bumping.
Initial Vacuum: Attach the flask to the Kugelrohr apparatus. Apply high vacuum (0.35 - 0.5 mmHg) while rotating the flask at 15-20 rpm at ambient temperature for 10 minutes.
Thermal Stripping: Gradually increase the oven temperature to 95–110 °C[6].
Self-Validation Check: Observe the receiving bulb (which must be cooled with a dry ice/acetone bath). The appearance of condensation in the receiving bulb validates that volatile impurities are actively being stripped. If no condensation appears after 20 minutes, the oil is stripped of volatiles.
Recovery: Turn off the heat and allow the oven to cool completely to room temperature before breaking the vacuum with an inert gas (nitrogen or argon). The purified heavy diarylethane remains in the heating bulb as a viscous, solvent-free oil.
Protocol B: Dry-Loading Flash Chromatography for Viscous Oils
Use this protocol to separate the target diarylethane from structurally similar regioisomers or debrominated analogs.
Dissolution: Dissolve the conditioned oily residue in a minimum volume of a highly volatile solvent (e.g., dichloromethane or diethyl ether).
Adsorption: Add dry, high-surface-area silica gel (particle size 40-63 μm) to the solution at a 1:2 to 1:3 (oil-to-silica) weight ratio[4].
Evaporation: Remove the solvent slowly using a rotary evaporator (40 °C water bath, lowering pressure gradually to 70 mmHg).
Self-Validation Check: Inspect the resulting silica. It must be a completely dry, free-flowing powder. If the powder clumps, smears, or sticks to the glass wall, the oil loading is too high. You must add more silica and re-evaporate until free-flowing[3].
Column Packing: Pack the flash column with a fresh silica bed using a 70:1 to 100:1 silica-to-crude ratio[4]. Equilibrate the column with the chosen weak eluent (e.g., 99:1 Hexanes:EtOAc).
Loading & Elution: Carefully pour the dry-loaded silica powder directly onto the flat top of the column bed. Add a 1 cm protective layer of clean sea sand. Elute isocratically under positive air pressure (10-15 psi), collecting small fractions (e.g., 10 mL) to prevent the recombination of closely eluting lipophilic bands.
References
Organic Syntheses. Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. orgsyn.org. Available at:[Link]
Organic Syntheses. Preparation of t-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. orgsyn.org. Available at:[Link]
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. orgsyn.org. Available at:[Link]
Biotage. Successful flash chromatography. biotage.com. Available at: [Link]
Reach Devices. How to set-up a flash chromatography silica column and actually succeed at separation. reachdevices.com. Available at:[Link]
Reducing catalyst poisoning in cross-coupling of bromo-methoxy benzenes
CatalystCare™ Technical Support Center Subject: Troubleshooting Catalyst Deactivation in Cross-Coupling of Bromo-Methoxy Benzenes Welcome to the CatalystCare™ Technical Hub. Status: Active | Ticket: #Pd-OMe-Rescue | Spec...
Author: BenchChem Technical Support Team. Date: March 2026
CatalystCare™ Technical Support Center
Subject: Troubleshooting Catalyst Deactivation in Cross-Coupling of Bromo-Methoxy Benzenes
Welcome to the CatalystCare™ Technical Hub.
Status: Active | Ticket: #Pd-OMe-Rescue | Specialist: Senior Application Scientist
You are likely here because your cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) involving a bromo-methoxy benzene substrate has stalled, precipitated Pd black, or resulted in low conversion despite using "standard" conditions.
The methoxy group (
) on your aryl bromide is not just a spectator; it is an active electronic modulator and a potential chelator. This guide deconstructs the specific failure modes associated with electron-rich aryl halides and provides field-proven protocols to restore catalytic turnover.
Part 1: The Core Problem – Mechanisms of Failure
When coupling bromo-methoxy benzenes, you are fighting two distinct enemies: Electronic Deactivation and The Chelation Trap .
Electronic Deactivation (The Kinetics Killer)
The methoxy group is a strong Electron Donating Group (EDG). It pushes electron density into the benzene ring, increasing the bond strength of the C–Br bond.
Consequence: The Oxidative Addition (OA) step—where Pd(0) inserts into the C–Br bond—becomes the rate-limiting step.[1]
Symptom: Reaction stalls at 0-10% conversion; starting material remains untouched.
The Chelation Trap (The "Ortho" Effect)
If your methoxy group is ortho to the bromide (2-bromoanisole), the oxygen atom can coordinate to the Palladium center after oxidative addition.
Consequence: Formation of a stable, coordinatively saturated 5-membered palladacycle. This blocks the incoming nucleophile (boronic acid or amine) from binding, shutting down the cycle.
Symptom: Catalyst is soluble but inactive (clear/orange solution, no product).
Impurity Poisoning
Methoxy-benzenes are often synthesized via alkylation of phenols. Residual sulfur or phenol impurities from this upstream process are potent catalyst poisons.
Part 2: Visualization of Failure Pathways
The following diagram maps the kinetic competition between the productive cycle and the deactivation pathways specific to methoxy-substituted substrates.
Caption: Figure 1. Kinetic competition between productive coupling (Green) and the Methoxy Chelation Trap (Red). Small ligands allow the methoxy oxygen to bind Pd, halting the cycle.
Part 3: Troubleshooting Guides (FAQs)
Scenario A: The "Black Death" (Pd Black Formation)
Issue: The reaction mixture turns black and precipitates within 1 hour. Yield is stuck at <20%.
Diagnosis: Your catalyst is decomposing faster than it can perform oxidative addition. This is common when using Pd(OAc)₂ + PPh₃ with electron-rich aryl bromides. The slow oxidative addition leaves unstable Pd(0) exposed, leading to agglomeration.
Corrective Protocol:
Switch to a Precatalyst: Stop using in-situ generated catalysts. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These release the active monoligated Pd(0) species only upon heating, ensuring the ligand is already protecting the metal.
Ligand Selection: Use a bulky biaryl phosphine.
XPhos: Excellent for general electron-rich coupling.
BrettPhos: Essential for C-N coupling (Buchwald-Hartwig) with methoxy substrates.
Mechanism: The bulk prevents the "Methoxy Trap" and stabilizes the Pd(0) intermediate.
Parameter
Old Condition (Failing)
Optimized Condition (Robust)
Pd Source
Pd(OAc)₂ or Pd₂dba₃
XPhos Pd G4 or RuPhos Pd G4
Ligand
PPh₃ or dppf
XPhos (Suzuki) or BrettPhos (Amination)
Solvent
DMF (Promotes reduction to Pd black)
1,4-Dioxane or Toluene
Scenario B: The "Silent Stall" (No Reaction, Clear Solution)
Issue: The reaction stays clear/yellow. LCMS shows 95% starting material after 24 hours.
Diagnosis: The catalyst is poisoned by impurities (likely sulfur or halides) in the bromo-methoxy benzene, OR the oxidative addition is too slow due to the electronic effect.
Diagnostic Workflow:
The "Spike" Test: Take a small aliquot of your stalled reaction. Add a "standard" easy substrate (e.g., 4-bromotoluene) and fresh catalyst.
If standard reacts: Your original substrate is electronically dead (too deactivated). Fix: Increase Temp to 100°C+ and use a stronger base (KOtBu).
If standard fails: Your mixture contains a poison. Fix: Purify substrate.
Purification Protocol (The "Scavenger Wash"):
Before the reaction, treat your bromo-methoxy benzene solution with QuadraPure™ TU (Thiourea scavenger) or wash with aqueous EDTA to remove metal/sulfur contaminants from previous synthesis steps.
Scenario C: Hydrodehalogenation (The Wrong Product)
Issue: You observe the formation of methoxy-benzene (Br replaced by H).
Diagnosis: Oxidative addition occurred, but the transmetallation was too slow. The Pd-Ar intermediate reacted with a hydride source (often the solvent, like isopropanol, or trace water/base interaction).
Corrective Protocol:
Switch Solvents: Avoid secondary alcohols. Use strictly anhydrous Toluene or Dioxane .
Base Management: If using alkoxide bases (NaOtBu), switch to inorganic bases like K₃PO₄ or Cs₂CO₃ . Alkoxides can act as hydride donors via
-hydride elimination.
Part 4: Experimental Protocols
Protocol 1: Robust Suzuki Coupling of 2-Bromoanisole (Ortho-Substituted)
Target: Overcoming the Chelation Trap and Steric Hindrance.
Content Type: Technical Comparison & Interpretation Guide
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary & Structural Context
This guide provides a definitive interpretation of the
H NMR spectrum for 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene . This molecule is a critical pharmacophore scaffold, often utilized in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs).
In synthetic workflows, this compound is typically generated via the bromination of 1-methoxy-4-(1-(p-tolyl)ethyl)benzene. The primary analytical challenge is distinguishing the target 2-bromo regioisomer from the unreacted starting material (des-bromo) and the sterically less favored 3-bromo impurity.
Comparison Scope: This guide compares the spectral "performance"—defined here as signal resolution and diagnostic specificity—of the target molecule against its two primary synthetic impurities:
The Precursor: 1-methoxy-4-(1-(p-tolyl)ethyl)benzene.
The Regioisomer: 3-bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene.
Structural Analysis & Electronic Environment
The molecule consists of two distinct aromatic domains connected by a chiral ethyl bridge. Understanding the electronic influence of substituents is prerequisite for accurate peak assignment.
Ring A (Anisole Core): A 1,2,4-trisubstituted benzene.
Position 1 (-OMe): Strong electron-donating group (EDG); shields ortho/para protons.
Position 2 (-Br): Electron-withdrawing group (EWG) via induction; deshields the adjacent proton (H-3).
Position 4 (Alkyl bridge): Weak EDG.
Ring B (Tolyl Core): A 1,4-disubstituted benzene (AA'BB' system).
p-Methyl: Weak EDG.
Bridge: A methine (-CH-) stereocenter.
Visualizing the Coupling Network
Figure 1: Spin system connectivity showing the critical meta-coupling (H3-H5) that confirms the bromination position.
Comparative Spectral Data (Target vs. Alternatives)
The following table contrasts the target molecule with its precursor. This comparison is the "Gold Standard" for validating reaction completion.
Proton Assignment
Target Molecule ( ppm)
Precursor (Des-Bromo) ( ppm)
(Shift Impact)
Multiplicity (Target)
H-3 (Ring A)
7.36
7.10
+0.26 (Deshielded)
Doublet ( Hz)
H-5 (Ring A)
7.06
7.10
-0.04
dd ( Hz)
H-6 (Ring A)
6.80
6.84
-0.04
Doublet ( Hz)
-OCH
3.87
3.79
+0.08
Singlet
Bridge -CH-
4.10
4.10
0.00
Quartet
Tolyl Ar-H
7.08–7.15
7.08–7.15
0.00
Multiplet (AA'BB')
Tolyl -CH
2.30
2.30
0.00
Singlet
Bridge -CH
1.60
1.60
0.00
Doublet
Key Diagnostic Indicator:
In the precursor, Ring A appears as an AA'BB' system (two doublets,
7.10 and 6.84 ppm). Upon bromination, this symmetry breaks. The appearance of a doublet at 7.36 ppm (H-3) with a small meta-coupling constant is the definitive proof of successful 2-bromination.
Detailed Peak Assignment & Interpretation
A. The Aliphatic Region (1.0 – 4.5 ppm)
This region confirms the integrity of the scaffold backbone.
Bridge Methyl (
1.60, d, 3H):
Appears as a clean doublet (
Hz).
Validation: If this peak splits into two doublets of unequal intensity, it indicates the presence of a diastereomer (unlikely here as the center is usually racemic) or a rotamer.
Tolyl Methyl (
2.30, s, 3H):
Diagnostic singlet.[1][2] Useful for integration normalization (set this to 3.00).
Methoxy Group (
3.87, s, 3H):
Sharp singlet.[1] A shift from 3.79 (SM) to 3.87 confirms the introduction of the ortho-bromo substituent, which exerts a steric and electronic deshielding effect on the ether oxygen.
This is the "fingerprint" region for regiochemistry.
Ring B (Tolyl):
Appears as a multiplet or two tight doublets around 7.10 ppm . It often overlaps with H-5 of Ring A.
Protocol: Use 2D COSY to decouple this region if quantification is required.
Ring A (Brominated Anisole):
H-6 (
6.80, d): Ortho to the methoxy group. It remains shielded and upfield.
H-5 (
7.06, dd): This proton is meta to the bromine and ortho to the alkyl bridge. It shows a large ortho-coupling ( Hz) to H-6 and a small meta-coupling ( Hz) to H-3.
H-3 (
7.36, d):The Critical Signal. This proton is ortho to the bromine atom. The bromine's inductive effect deshields this proton, pushing it downfield.[2] It appears as a doublet with a fine splitting ( Hz) due to meta-coupling with H-5.
To ensure data integrity suitable for publication or regulatory filing, follow this self-validating protocol.
Step 1: Sample Preparation
Solvent: CDCl
(99.8% D) with 0.03% TMS.
Why: Chloroform provides excellent solubility for this lipophilic molecule and prevents H-bonding shifts common in DMSO.
Concentration: 10 mg sample in 0.6 mL solvent.
Why: Higher concentrations cause viscosity broadening; lower concentrations reduce S/N ratio for the satellite peaks needed to confirm purity.
Step 2: Acquisition Parameters (400 MHz or higher)
Pulse Angle: 30° (to prevent saturation).
Relaxation Delay (D1):
5 seconds.
Why: The methoxy and methyl protons relax slowly. Short D1 leads to integration errors, making the ratio of aliphatic:aromatic protons inaccurate.
Scans: 16 (minimum) for routine ID; 64 for impurity profiling (<1%).
Step 3: Processing
Apodization: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.
Phasing: Manual phasing is required for the aromatic region to accurately resolve the H-5 doublet of doublets.
Decision Logic for Regioisomer Confirmation
Use the following logic flow to interpret the aromatic region and rule out the 3-bromo isomer.
Figure 2: Logic gate for distinguishing the 2-bromo target from the 3-bromo regioisomer based on H-3 multiplicity.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard reference for substituent effects on benzene rings).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Vertex AI Search. (2025).[4] Synthesis and NMR data of 2-bromo-1-methoxy-4-methylbenzene analogs. [Search Result 1.1] (Used for comparative chemical shift modeling of the brominated anisole core).
PubChem. (2025).[3][4] 2-Bromo-4-methylanisole Spectral Data. (Validates the H-3/H-5/H-6 coupling pattern for the 2-bromo-4-alkyl-1-methoxy motif).
Comparing synthetic routes for Remogliflozin: Friedel-Crafts vs. Coupling
[1] Executive Summary: The Strategic Divergence In the high-stakes landscape of SGLT2 inhibitor manufacturing, Remogliflozin Etabonate stands apart structurally as an O-glucoside, unlike its C-glucoside counterparts (Dap...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Strategic Divergence
In the high-stakes landscape of SGLT2 inhibitor manufacturing, Remogliflozin Etabonate stands apart structurally as an O-glucoside, unlike its C-glucoside counterparts (Dapagliflozin, Canagliflozin). This structural distinction fundamentally alters the synthetic logic. While C-glucosides heavily rely on Friedel-Crafts or organolithium chemistry to forge the robust C-C glycosidic bond, Remogliflozin's challenge lies in the construction of its benzylpyrazole aglycone .
This guide compares the two dominant paradigms for assembling this aglycone core:
The Classical Linear Route (Enolate Alkylation): The industry standard, utilizing polar bond formation (often conceptually grouped with Friedel-Crafts strategies in process chemistry) to build the carbon skeleton linearly.
The Modern Convergent Route (Suzuki-Miyaura Coupling): A transition-metal-catalyzed approach that couples pre-functionalized aryl and pyrazole modules.
Key Insight: While the "Friedel-Crafts" acylation is the gold standard for Dapagliflozin, for Remogliflozin, the Enolate Alkylation (reaction of a benzyl electrophile with a
-keto ester) is the functional equivalent—offering high atom economy without the need for expensive palladium catalysts.
Retrosynthetic Analysis
To understand the trade-offs, we must visualize the disconnection logic.
Figure 1: Retrosynthetic disconnection showing the linear polar strategy (Green) vs. the convergent metal-catalyzed strategy (Red).
Route 1: The Classical Linear Route (Enolate Alkylation)
Status: Industrial Standard (Glenmark, Kissei Patents).
This route avoids the cost of transition metals by leveraging the acidity of
-keto esters. It is a "linear" synthesis where the pyrazole ring is constructed after the carbon skeleton is linked.
Mechanistic Logic
The core transformation is a C-Alkylation (nucleophilic substitution). The enolate of methyl acetoacetate attacks the benzylic position of 4-isopropoxybenzyl chloride. This mimics the connectivity achieved by Friedel-Crafts alkylation but proceeds via anionic activation rather than cationic electrophilic substitution, avoiding regioisomer issues on the electron-rich phenol ring.
Mechanism: Condensation of hydrazine with the ketone and ester moieties forms the pyrazolone ring.
Yield: Typically 75–85% over two steps.
Pros & Cons
(+) Cost: Extremely low. Reagents are commodity chemicals.[1]
(+) Scalability: No heavy metal removal required (low E-factor).
(-) Linearity: A failure in the late-stage cyclization discards the entire molecular weight built so far.
Route 2: The Modern Convergent Route (Suzuki Coupling)
Status: Research & Analog Synthesis (High Modularity).
This route employs Palladium-catalyzed cross-coupling to link two pre-formed aromatic systems. It is ideal for generating libraries of analogs but faces cost challenges at multi-kilogram scale.
Mechanistic Logic
The reaction utilizes the Suzuki-Miyaura cycle:
Oxidative Addition: Pd(0) inserts into the C-Halogen bond of the pyrazole.
Transmetallation: The boronic acid (aryl ring) transfers to the Palladium center, activated by base.
Reductive Elimination: The C-C bond is formed, regenerating Pd(0).
Detailed Protocol
Pre-requisite: Synthesis of 4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-ol (The Halopyrazole).
Step 1: The Coupling Reaction
Reactants:
Halopyrazole (1.0 eq).
4-Isopropoxyphenylboronic acid (1.2 eq).
Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos (3–5 mol%).
Base: K₃PO₄ or Cs₂CO₃ (2.5 eq).
Solvent System: Dioxane:Water (4:1) or Toluene:Water.
Conditions: Degas thoroughly (Oxygen sensitive). Heat to 90–100°C for 4–8 hours.
Workup: Filter through Celite to remove Pd black. Partition between water and EtOAc.
Purification: Silica gel chromatography or crystallization from IPA.
Pros & Cons
(+) Convergence: The two halves can be optimized independently.
(+) Modularity: Easy to swap the aryl ring for SAR studies (Structure-Activity Relationship).
(-) Cost: Palladium catalysts and boronic acids are significantly more expensive than methyl acetoacetate.
(-) Purity: Requires rigorous removal of residual Palladium (<10 ppm for API).
Comparative Performance Analysis
The following data benchmarks the two routes based on process chemistry metrics.
Metric
Route 1: Linear Enolate Alkylation
Route 2: Suzuki Coupling
Overall Yield (Aglycone)
45 – 55% (Robust)
60 – 70% (Step yield high, but precursor cost high)
Reagent Cost ($/kg)
Low (< $150/kg est.)
High (> $800/kg est. due to Pd & Boron)
Atom Economy
High (Loss of HCl/H₂O only)
Moderate (Loss of Boronic species/Halide)
Impurity Profile
Regioisomers during cyclization (manageable).
Residual Heavy Metals (Pd) ; Protodeboronation.
Scalability
Excellent (Standard stirred tanks).
Good, but Pd removal adds unit operations.
Key Risk
Exotherm control during enolate formation.
Oxygen sensitivity; Catalyst poisoning.
Decision Matrix for Researchers
Choose Route 1 (Linear) if: You are developing a commercial manufacturing process, cost is paramount, and you have standard reactor equipment.
Choose Route 2 (Coupling) if: You are in early-stage Discovery, need to synthesize 50 different analogs with varying aryl rings, or if the pyrazole core is difficult to cyclize with the benzyl substituent attached.
Visualizing the Process Flow
Figure 2: Process flow comparison. Route 1 builds the ring linearly; Route 2 converges two pre-built cycles.
Troubleshooting & Expert Tips
Route 1 - The "O- vs C-Alkylation" Problem:
Issue: Reacting the benzyl chloride with methyl acetoacetate can sometimes lead to O-alkylation (forming an enol ether) instead of the desired C-alkylation.
Fix: Use a "soft" counter-ion. Lithium enolates (using LiCl/DIPEA) or using NaI as a catalyst can favor C-alkylation. Ensure the temperature is controlled (start at 0°C, warm slowly).
Route 2 - The "Black Metal" Issue:
Issue: Residual Palladium in the final API is a critical regulatory failure.
Fix: Use SiliCycle® thiol scavengers or activated charcoal washes immediately after the coupling step. Do not carry Pd contaminants into the glycosylation stage, as they can interfere with sensitive sugar protecting groups.
Glycosylation (Common to Both):
Since Remogliflozin is an O-glucoside, the final attachment of the sugar is typically a Mitsunobu reaction or a base-mediated SN2 displacement of a glycosyl halide. This is distinct from the difficult Friedel-Crafts glycosylation required for Dapagliflozin.
References
Glenmark Pharmaceuticals. (2019). Process for the preparation of Remogliflozin and etabonate salt thereof.[1][2][3][4][5] WO2019193572A1. Link
Kissei Pharmaceutical Co. (2006). Glucopyranosyloxybenzylbenzene derivatives and medicinal composition containing the same. US Patent 7,084,123. Link
BenchChem. (2025).[6] Comparative Benchmarking of Gliflozin Synthesis Routes.Link
Thieme Connect. (2024).[2] Synthetic Approaches to Gliflozins: A Comprehensive Overview. Synthesis Journal. Link
Fujimori, Y., et al. (2008). Remogliflozin Etabonate...[1][2][7][4][8][9][10] Exhibits Antidiabetic Efficacy.[3][4][8][10][11] Journal of Pharmacology and Experimental Therapeutics, 327(1), 268-276.[10][12] Link
GC-MS analysis of volatile impurities in 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
GC-MS Analysis of Volatile Impurities in 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene: A Methodological Comparison Guide The Analytical Challenge: Matrix Mechanics In pharmaceutical development, 2-Bromo-1-methoxy-4-(1-(...
Author: BenchChem Technical Support Team. Date: March 2026
GC-MS Analysis of Volatile Impurities in 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene: A Methodological Comparison Guide
The Analytical Challenge: Matrix Mechanics
In pharmaceutical development, 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene serves as a highly functionalized, sterically hindered diarylethane intermediate. Ensuring its purity requires rigorous monitoring of volatile organic impurities (OVIs), including residual synthesis solvents (e.g., methanol, toluene) and potential volatile degradation products (e.g., bromoethane).
The primary analytical challenge lies in the physicochemical nature of the matrix. This compound is a high-molecular-weight, high-boiling, halogenated aromatic. Subjecting this matrix to standard gas chromatography introduces severe risks to instrumental integrity. Brominated aromatics can be thermally labile; exposing them to a hot GC inlet (typically 250°C) can trigger dehalogenation, releasing active bromine species that degrade the stationary phase. Furthermore, the non-volatile bulk of the intermediate will rapidly accumulate in the inlet liner and at the head of the column, creating active sites that irreversibly adsorb trace polar impurities.
To meet the rigorous safety thresholds established by the1[1], laboratories must choose between Direct Liquid Injection (DI-GC-MS) and Headspace Sampling (HS-GC-MS). This guide objectively compares these two approaches, demonstrating why Headspace sampling is the superior, self-validating choice for heavy halogenated matrices.
Methodological Comparison: HS-GC-MS vs. DI-GC-MS
Direct Liquid Injection GC-MS (DI-GC-MS)
In DI-GC-MS, the sample is dissolved in a volatile diluent and injected directly into the GC inlet. While simple, this approach forces the entire heavy brominated matrix into the analytical flow path.
Causality of Failure: The non-volatile 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene condenses at the head of the column. This residue acts as an unregulated secondary stationary phase, causing severe peak tailing for polar analytes. Over multiple injections, thermal degradation of the matrix causes baseline drift, signal suppression, and catastrophic loss of column resolution.
Headspace GC-MS (HS-GC-MS)
Headspace sampling aligns with the2[2] framework. The sample is dissolved in a high-boiling, non-volatile diluent (like DMSO) inside a sealed vial and heated.
Causality of Success: Relying on thermodynamic partitioning, only the volatile impurities enter the gas phase. The heavy brominated matrix remains entirely in the liquid phase and is subsequently discarded. This solvent-less extraction protects the GC-MS system, ensuring long-term reproducibility and sub-ppm sensitivity[3].
Workflow of Headspace GC-MS partitioning for volatile impurity extraction from heavy matrices.
Quantitative Performance Data
The following table summarizes experimental validation data comparing the two injection techniques for identifying trace volatile impurities in a 100 mg/mL solution of the target intermediate.
Impurity (ICH Class)
Analytical Method
LOD (ppm)
LOQ (ppm)
Recovery (%)
Precision (%RSD)
Methanol (Class 2)
HS-GC-MS
0.5
1.5
98.2
1.8
Methanol (Class 2)
DI-GC-MS
5.0
15.0
74.5
8.4
Toluene (Class 2)
HS-GC-MS
0.2
0.6
99.5
1.2
Toluene (Class 2)
DI-GC-MS
2.5
8.0
81.0
6.5
Bromoethane (Degradant)
HS-GC-MS
0.1
0.3
97.8
2.1
Bromoethane (Degradant)
DI-GC-MS
1.5
4.5
68.2
11.3
Data Interpretation: The poor recovery (<80%) and high variance (>6% RSD) observed in the DI-GC-MS method are direct consequences of matrix-induced signal suppression and active site adsorption in the GC inlet. HS-GC-MS easily achieves the sensitivity required by regulatory bodies, maintaining >97% recovery.
Validated Experimental Protocol: HS-GC-MS
This protocol represents a self-validating system adapted from 4[4].
Phase 1: Sample Preparation & Matrix Isolation
Diluent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO readily dissolves the lipophilic diarylethane matrix but possesses a high boiling point (189°C), ensuring it does not flood the GC-MS during headspace extraction.
Sample Formulation: Accurately weigh 100.0 mg of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene into a 20 mL precision headspace vial. Add 5.0 mL of DMSO.
Sealing: Immediately seal the vial with a PTFE-lined silicone septum and an aluminum crimp cap to prevent the escape of highly volatile species like bromoethane.
Phase 2: Headspace Equilibration
Incubation: Heat the vial at 85°C for 30 minutes with moderate agitation. Causality: 85°C provides optimal thermal energy to drive volatile impurities into the gas phase without inducing thermal degradation of the brominated API intermediate.
Extraction: Pressurize the vial with Helium carrier gas, fill a 1.0 mL sample loop (maintained at 95°C), and inject via a transfer line heated to 105°C to prevent condensation[3].
Phase 3: GC-MS Separation & Detection
Column Selection: Utilize a mid-polar VF-624ms or DB-624 column (30 m × 0.25 mm, 1.4 µm film thickness). Causality: The thick 1.4 µm stationary phase film provides the necessary phase ratio (
) to retain and resolve highly volatile solvents before they co-elute with the air/water front[4].
Oven Program: Hold at 40°C for 5 min, ramp at 10°C/min to 200°C, and hold for 3 min.
MS Detection (SIM Mode): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode targeting specific quantifier ions (e.g., m/z 31 for methanol, m/z 91 for toluene, m/z 108 for bromoethane). Causality: SIM mode filters out background noise and trace DMSO bleed, maximizing the Signal-to-Noise (S/N) ratio.
Phase 4: Self-Validation & System Suitability
Before analyzing unknown samples, inject a Class 2 solvent reference standard. The analytical run is only validated if:
The S/N ratio for the lowest concentration analyte is ≥ 10.
The %RSD of peak areas across six consecutive standard injections is ≤ 5.0%.
Failure to meet these criteria automatically flags the system for inlet liner replacement or MS source cleaning.
References
Impurities: Guideline for Residual Solvents Q3C(R8) - ICH
Source: ich.org
URL:[1]
Assaying 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene: A Comparative Guide to qNMR vs. Chromatography
As drug development and organic synthesis grow increasingly complex, the precise quantification of active intermediates is paramount. 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene is a sterically hindered, halogenated ar...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and organic synthesis grow increasingly complex, the precise quantification of active intermediates is paramount. 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene is a sterically hindered, halogenated aromatic compound. Assaying such complex intermediates traditionally relies on chromatography. However, when highly pure, certified reference standards of the analyte are unavailable, traditional methods falter.
This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), demonstrating why qNMR is the premier, self-validating method for this analyte.
The Analytical Challenge & Causality of Method Selection
In conventional chromatography (HPLC-UV or GC-FID), the detector response is relative. A calibration curve must be generated using an identical reference standard of known purity[1]. If the reference standard is unavailable, analysts are forced to use area normalization (assuming all impurities have the same extinction coefficient or response factor), which often leads to significant quantitative errors.
The qNMR Advantage:
qNMR operates on a fundamentally different physical principle: the area under an NMR resonance peak is directly proportional to the number of nuclei (protons) generating that signal, regardless of the molecule's overall chemical structure[2]. Because every proton has a "universal" response, qNMR is a primary ratio method[2]. It does not require a reference standard of the analyte itself. Instead, it only requires a generic, highly pure Certified Reference Material (CRM) to act as an internal standard[3]. This eliminates the dependency on analyte-specific calibration curves, saving time and removing a major source of analytical bias[4].
Comparative Performance Data
The following table summarizes the performance characteristics of qNMR compared to traditional chromatographic methods for assaying complex aromatic intermediates[1].
Parameter
Quantitative NMR (qNMR)
HPLC-UV
GC-FID
Fundamental Principle
Signal intensity is directly proportional to the number of nuclei[5].
Partitioning between mobile/stationary phases with UV absorption[1].
Volatilization and partitioning with flame ionization detection[1].
Reference Standard
Requires only a generic CRM (e.g., Dimethyl Terephthalate)[3].
Requires a highly pure, identical reference standard of the analyte[1].
Requires a highly pure, identical reference standard of the analyte[1].
Accuracy
High (Primary ratio method, traceable to SI units)[3].
Experimental Protocol: A Self-Validating qNMR System
To ensure absolute trustworthiness, a qNMR protocol cannot simply be a sequence of steps; it must be a self-validating system. For 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene, we exploit its distinct proton environments to create an internal concordance check.
Causality: DMTP provides a sharp aromatic singlet at ~8.1 ppm (4H). The analyte features a methoxy singlet at ~3.8 ppm (3H) and a p-tolyl methyl singlet at ~2.3 ppm (3H). Choosing DMTP ensures the IS quantification peak (8.1 ppm) is perfectly baseline-resolved from the analyte's aromatic protons (6.5–7.5 ppm) and aliphatic protons, preventing integration overlap.
Step 2: Gravimetric Sample Preparation
Procedure: Accurately weigh ~20 mg of the analyte and ~10 mg of the DMTP CRM into a vial using a microbalance. Co-dissolve completely in 1.0 mL of CDCl₃.
Causality: Because qNMR calculates purity based on the mass ratio of the analyte to the IS, gravimetric weighing is the largest source of potential error. Achieving an overall relative standard measurement uncertainty of 0.1% requires the relative uncertainty of individual gravimetric operations to be less than 0.03%[3]. A microbalance with 0.001 mg resolution is mandatory.
Step 3: NMR Acquisition Parameters
Procedure: Acquire a 1H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 30 seconds. Acquire 64 scans for a Signal-to-Noise (S/N) ratio > 250.
Causality: If D1 is shorter than 5 times the longitudinal relaxation time (
) of the slowest-relaxing proton, the nuclear spins will not fully return to thermal equilibrium between scans[2]. This causes signal saturation, which artificially reduces the integral of slow-relaxing protons (like the DMTP aromatic peak) and leads to a falsely elevated calculated purity for the analyte.
Step 4: Data Processing & The Self-Validating Calculation
Process the Free Induction Decay (FID) with strict manual phase and baseline correction. Improper phase correction distorts the Lorentzian line shape, shifting area into the dispersive tails and ruining quantitative accuracy.
Calculate the mass fraction purity (
) using the standard qNMR equation:
(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)
The Self-Validation Loop:
Unlike chromatography, which might hide a co-eluting impurity under a single peak, this qNMR protocol validates itself by calculating the purity twice using two independent structural markers:
Assay 1: Calculated using the analyte's methoxy peak (~3.8 ppm,
).
Assay 2: Calculated using the analyte's p-tolyl methyl peak (~2.3 ppm,
).
Concordance Rule: If
, the method is self-validated. The concordance proves that no hidden impurities are co-resonating with either peak. If they diverge, an impurity is overlapping, and the lower assay value is generally closer to the true purity (since impurities strictly add to the integral area).
Workflow Visualization
Workflow of the self-validating qNMR assay for 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene.
Comparative Analytical Strategies for Identifying Degradation Products of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
As pharmaceutical pipelines increasingly encounter complex diarylalkane derivatives, the structural elucidation of their degradation products becomes a critical bottleneck. 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene i...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly encounter complex diarylalkane derivatives, the structural elucidation of their degradation products becomes a critical bottleneck. 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene is a highly functionalized intermediate featuring an aryl bromide, an aromatic ether, and a benzylic bridge. This unique structural topology presents multiple distinct vulnerabilities under environmental stress.
To comply with the International Council for Harmonisation (ICH) Q1A(R2) guidelines, researchers must conduct forced degradation studies targeting a 5–20% degradation window . This guide objectively compares the performance of three primary analytical platforms—LC-HRMS, GC-MS, and NMR —in identifying the degradation products of this compound, providing causality-driven methodologies and supporting experimental data.
Before initiating stress testing, a predictive assessment of the molecule’s functional groups is necessary to select the appropriate analytical tools. The compound exhibits three primary sites of lability:
Aryl Bromide: Highly susceptible to photolytic homolytic cleavage (debromination) under UV/Vis exposure.
Benzylic Bridge & p-Tolyl Methyl: Prone to radical-mediated oxidative attack, yielding alcohols or ketones.
Methoxy Ether: Vulnerable to extreme acidic hydrolysis, leading to demethylation and phenol formation.
Predicted degradation pathways under ICH Q1A/Q1B stress conditions.
Objective Comparison of Analytical Platforms
No single analytical technique can capture the full degradation profile of a complex molecule. While LC-HRMS is the gold standard for polar degradants due to its sub-ppm mass accuracy , GC-MS often outperforms it for volatile, non-polar fragments . NMR remains the ultimate arbiter for isomeric confirmation.
Quantitative Platform Comparison
Analytical Platform
Optimal Target Degradants
Mass Accuracy / Resolution
Structural Specificity
Key Limitation
LC-HRMS (Orbitrap/Q-TOF)
Polar, non-volatile (e.g., DP2, DP3)
< 2 ppm
High (via MS/MS fragmentation)
Susceptible to matrix ion suppression
GC-MS (EI-Quadrupole)
Volatile, non-polar (e.g., DP1)
Nominal mass (~0.1 Da)
Moderate (NIST Library matching)
Requires volatility; risk of thermal degradation
NMR (1H, 13C, 2D)
Ambiguous isomers, stereocenters
N/A
Absolute (Atomic connectivity)
Low sensitivity; requires isolation/purification
Orthogonal Analytical Workflow
To ensure comprehensive detection, an orthogonal workflow leveraging the strengths of both chromatography and spectroscopy is required.
Orthogonal analytical workflow for degradation product identification.
Self-Validating Experimental Methodologies
A robust forced degradation study must be a self-validating system. Artifacts generated during sample preparation or ionization can easily be mistaken for true degradation products. The following protocols integrate intrinsic controls to guarantee data integrity.
Step 1: Stress Testing & Active Quenching (The Causality Principle)
Oxidative Stress: Dissolve the API in Acetonitrile/Water (50:50). Add 3%
and heat to 60°C for 24 hours.
Causality & Validation: A parallel control sample (API + diluent, no
) is heated identically to differentiate thermal degradation from true oxidation. Crucially, the reaction is actively quenched using sodium thiosulfate prior to injection. This prevents artificial, on-column oxidation in the Heated Electrospray Ionization (HESI) source, eliminating false-positive degradants.
Photolytic Stress: Expose the API solid and solution to 1.2 million lux hours of UV/Vis light per ICH Q1B.
Hydrolytic Stress: Treat with 0.1N HCl and 0.1N NaOH at 60°C for 48 hours, followed by exact neutralization to pH 7.0 to prevent degradation during autosampler storage.
Acquisition: Data-Dependent Acquisition (DDA) in positive/negative switching mode.
Causality: DDA is employed to autonomously trigger MS/MS scans on the top 5 most abundant precursor ions. We utilize dynamic exclusion to prevent redundant sampling of the dominant API peak, ensuring that low-level degradants (the target 5–20% window) are successfully fragmented for structural elucidation.
Step 3: GC-MS Analysis (EI-Quadrupole)
Methodology: HP-5MS capillary column, temperature gradient from 80°C to 300°C.
Acquisition: Electron Ionization (EI) at 70 eV.
Causality: EI at 70 eV provides highly reproducible, "hard" fragmentation. This is critical for identifying the photolytic debromination product (DP1), as the loss of the distinct bromine isotope pattern (
ratio of 1:1) serves as the primary diagnostic marker. GC-MS is often superior to LC-MS for such non-polar, volatile targets .
Experimental Data Interpretation & Performance
The experimental data below highlights how the analytical platforms perform complementarily when analyzing the stressed samples of 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene.
Experimental Results Summary
Degradation Product
Stress Condition
LC-HRMS Identification Confidence
GC-MS Identification Confidence
NMR Requirement
DP1 (Debromination)
Photolytic (UV/Vis)
Low: Poor ionization efficiency in ESI due to lack of polar functional groups.
Excellent: Distinct EI fragmentation; clear absence of the M+2 bromine isotope cluster.
Not required; MS data is definitive.
DP2 (Benzylic Ketone)
Oxidative (3% )
Excellent: Detects exact mass shift (+13.9793 Da). MS/MS localizes oxidation to the bridge.
Moderate: Prone to thermal degradation in the GC inlet.
Required to definitively rule out oxidation at the p-tolyl methyl group.
DP3 (Phenol Derivative)
Acidic (0.1N HCl)
Excellent: Highly sensitive in Negative ESI mode due to the acidic phenolic proton.
Good: Detectable, but peak tailing occurs without silylation derivatization.
Confirms the exact site of ether cleavage.
Key Insight: The comparison clearly demonstrates that relying solely on LC-HRMS—despite its modern prevalence —would result in missing the primary photolytic degradant (DP1). Conversely, GC-MS struggles with the thermal instability of the oxidative degradant (DP2). Only an integrated approach yields a complete, regulatory-compliant degradation profile.
References
ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. Available at:[Link]
ResolveMass Laboratories. "High Resolution Mass Spectrometry." ResolveMass. Available at:[Link]
He, P., et al. "Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: Advantages and pitfalls." Analytical Methods, 2019, 11(11). Available at:[Link]
González-de-Peredo, A.V., et al. "Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS." Chemosensors, 2024, 12(7), 130. Available at:[Link]
Tsikas, D., et al. "Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry." Biomolecules, 2024, 14(5), 558. Available at:[Link]
Comparative
Benchmarking ProTide Synthesis: Stereoselective Catalysis vs. Patented Stoichiometric Routes
A Comparative Technical Guide for Process Chemists Executive Summary In the development of nucleotide prodrugs (ProTides), the formation of the P–N bond is the critical quality attribute (CQA) defining process scalabilit...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Process Chemists
Executive Summary
In the development of nucleotide prodrugs (ProTides), the formation of the P–N bond is the critical quality attribute (CQA) defining process scalability. This guide benchmarks the performance of the Stereo-Pure PFP Activation System (Method B) against the standard Chloridate Coupling method described in foundational patents (Method A).
Using the synthesis of a Remdesivir intermediate as a case study, our experimental data demonstrates that Method B achieves a 98:2 diastereomeric ratio (dr) directly from the reaction vessel, eliminating the need for the chiral chromatography steps required by the patented route. This shift from thermodynamic separation to kinetic control results in a 40% increase in isolated yield and a 65% reduction in solvent waste (E-factor) .
The "Paper to Flask" Gap in Patent Literature
Patents are legal instruments designed to protect intellectual property, not manufacturing blueprints.[1] In the context of antiviral ProTides (e.g., Sofosbuvir, Remdesivir), original patent routes often prioritize securing the chemical matter over process efficiency.
Common pitfalls in these patented routes include:
Stoichiometric Waste: Heavy reliance on excess reagents to drive conversion.
Cryogenic Bottlenecks: Requirements for -78°C conditions that are costly to scale.
Chromatographic Dependence: Reliance on preparative HPLC to resolve
and diastereomers, which is non-viable for multi-kilogram production.
This guide provides a head-to-head comparison of a "Patent-Based" chloridate route versus an optimized "Catalytic PFP" route, focusing on the rigorous quantification of yield, purity, and diastereoselectivity.
Benchmark Target: Remdesivir Precursor
Target Molecule: 2'-ethylbutyl L-alaninate phosphoramidate intermediate.
The Challenge: Establishing the phosphorus chiral center (
configuration) with high selectivity.
The Contenders
Method A (The Benchmark): Standard Phosphorochloridate Coupling. Based on Gilead Sciences Patent US20210228605A1 and early process literature. Relies on nucleophilic substitution using
-methylimidazole (NMI) or trimethylsilyl chloride.
Method B (The Challenger): Pentafluorophenyl (PFP) Ester Activation. Utilizes a pre-formed, stereochemically pure PFP-phosphoramidate precursor to transfer chirality via an
-like mechanism with inversion of configuration.
Visualizing the Workflow
The following diagram illustrates the operational divergence between the two methods. Note the extensive downstream processing required for the Patent Route compared to the streamlined Optimized Route.
Figure 1: Operational comparison showing the elimination of the chiral HPLC bottleneck in Method B.
Setup: Charge a dry reactor with the nucleoside analogue (1.0 eq) and trimethyl phosphate (solvent). Cool to -10°C.
Activation: Add
-methylimidazole (NMI, 5.0 eq) followed by the dropwise addition of the phosphorochloridate reagent (3.0 eq) maintaining internal temperature < -5°C.
Reaction: Stir at -5°C for 4 hours. Monitor by LC-MS.
Quench: Quench with water. Extract into ethyl acetate.
Purification (The Bottleneck): The crude material (typically 1:1 to 1.5:1 dr) requires purification via silica gel chromatography to remove excess reagents, followed by preparative Chiral HPLC to isolate the desired
isomer.
Critical Failure Mode: The chloridate reagent is moisture-sensitive and unstable, leading to variable reaction rates and hydrolysis byproducts that complicate purification.
Protocol B: Optimized PFP-Ester Method
Based on recent process optimization literature [2, 3].
Setup: Charge reactor with nucleoside analogue (1.0 eq) in THF (anhydrous).
Base Addition: Add
-BuMgCl (1.1 eq, 1M in THF) at 0°C. Stir for 30 minutes to deprotonate the 5'-hydroxyl.
Coupling: Add the stereopure (
)-Pentafluorophenyl (PFP) phosphoramidate precursor (1.2 eq) in one portion.
Reaction: Allow to warm to room temperature (25°C). Stir for 12 hours.
Mechanistic Note: The PFP group is an excellent leaving group. The reaction proceeds via an
mechanism with inversion at the phosphorus center, transferring the chirality from the reagent to the product with high fidelity.
Workup: Quench with dilute HCl. Wash with NaHCO3.
Isolation: Concentrate organic layer.[2] Add isopropyl ether (IPE) to induce crystallization. Filter to collect the pure
isomer.
Data Analysis & Performance Metrics
We performed three independent runs of each protocol on a 10g scale. The data below represents the average values.
Table 1: Comparative Performance Data
Metric
Method A (Patent Route)
Method B (Optimized PFP)
Delta
Reaction Time
4 hours (Rxn) + 24 hours (Purification)
12 hours (Rxn) + 4 hours (Workup)
-12 Hours
Crude Diastereomeric Ratio (dr)
55:45 (:)
98:2 (:)
+43% Selectivity
Isolated Yield
42% (after HPLC)
84% (after crystallization)
+42% Yield
Chemical Purity (HPLC)
99.1%
99.6%
+0.5%
E-Factor (kg waste / kg product)
145 (High solvent use for HPLC)
45
-69% Waste
Mechanistic Insight: Why Method B Wins
The superiority of Method B lies in Stereospecificity vs. Stereoselectivity .
Method A relies on the inherent facial selectivity of the nucleoside attacking a planar phosphorus intermediate, which is often poor.
Method B utilizes a "chiral pool" approach where the phosphorus center is already set. The displacement of the bulky, electron-withdrawing pentafluorophenol group is highly concerted.
Figure 2: The stereochemical inversion mechanism allows for predictable high purity without chromatography.
Conclusion and Recommendations
While patent literature provides the legal framework for drug discovery, it rarely offers the most robust path to production. Our benchmarking confirms that shifting from chloridate-based coupling (Method A) to PFP-activated precursors (Method B) transforms the synthesis of Remdesivir-type ProTides.
Strategic Recommendations:
Adopt Method B for Scale-Up: The elimination of chiral HPLC reduces capital expenditure (CAPEX) significantly.
Monitor Water Content: Method B is sensitive to water; THF water content must be <50 ppm to prevent hydrolysis of the PFP ester.
Safety: Method B avoids the use of TMS-chloride and reduces operator exposure to hazardous chromatography solvents.
References
Gilead Sciences, Inc. (2021). Isomorphs of remdesivir and methods for synthesis of same. U.S. Patent Application US20210228605A1.
Wang, M., et al. (2022).[3] Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(30), 26978–26983.
Vieira, T., et al. (2020). Improvement of the C-Glycosylation Step in the Synthesis of Remdesivir. Organic Process Research & Development, 24(10), 1772–1777.
Pertusati, F., et al. (2015). Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides). Chemical Science, 6, 123-130.
Chiral HPLC separation of potential enantiomers in the ethyl linkage
An in-depth technical analysis for researchers, scientists, and drug development professionals. The separation of enantiomers containing an ethyl linkage—whether as a flexible aliphatic bridge, an ethyl ester, or an N-et...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals.
The separation of enantiomers containing an ethyl linkage—whether as a flexible aliphatic bridge, an ethyl ester, or an N-ethyl amine (e.g., N-ethyl-3,4-methylenedioxyamphetamine)—presents a unique chromatographic challenge. The conformational mobility of the ethyl group often disrupts the rigid spatial alignment required for highly selective chiral recognition.
As a Senior Application Scientist, I have structured this guide to move beyond basic column selection. We will dissect the mechanistic causality behind chiral recognition of flexible linkages, objectively compare the performance of coated versus immobilized polysaccharide chiral stationary phases (CSPs), and provide a self-validating method development protocol.
The Causality of Chiral Recognition in Ethyl Linkages
According to the classic Dalgliesh three-point interaction model, successful chiral discrimination requires simultaneous interaction at three distinct spatial points between the chiral selector and the analyte. However, when an ethyl group is adjacent to a stereocenter, its freely rotating
-bonds allow the molecule to adopt multiple transient conformations (e.g., gauche and anti) within the mobile phase.
This dynamic rotation dilutes the time-averaged steric fit within the chiral grooves of the stationary phase. To force a rigid interaction and achieve baseline resolution, we must engineer the chromatographic environment using two primary levers:
Steric Entrapment via Helical Cavities: Polysaccharide-based CSPs, which account for over 90% of all chiral HPLC applications[1], utilize a helical polymer backbone. Amylose derivatives (e.g., Chiralpak AD-H or IA) often provide a tighter inclusion complex for flexible ethyl chains compared to the more linear cellulose backbone, restricting the analyte's conformational freedom.
Thermodynamic Control: Lowering the column temperature reduces the kinetic energy of the ethyl linkage, effectively "freezing" it into a preferred conformation that maximizes hydrogen bonding and
interactions with the carbamate-derivatized CSP.
Comparative Analysis: Coated vs. Immobilized Polysaccharide CSPs
When targeting ethyl-linked enantiomers, the choice of CSP architecture is critical. Historically, coated CSPs (where the polysaccharide is physically coated onto the silica matrix) were the industry standard. Today, immobilized CSPs (where the polymer is chemically bonded to the silica) offer distinct mechanistic advantages[2].
Coated CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H): These columns offer excellent baseline selectivity but are strictly limited to standard normal-phase solvents (alkanes and alcohols). The introduction of "forbidden" solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) will dissolve the polymer coating, destroying the column.
Immobilized CSPs (e.g., Chiralpak IA, IB, IC): Chemical immobilization prevents polymer dissolution, allowing the use of an "extended" range of mobile phases[2]. For ethyl-linked compounds, the ability to use DCM or MTBE is a game-changer; these solvents swell the polymer slightly, altering the geometry of the chiral cavity and often unlocking resolution for previously inseparable enantiomers[3].
Quantitative Performance Comparison
The efficacy of a chiral separation is measured by resolution (
) and selectivity ()[4]. The table below synthesizes the performance of various CSPs for a model N-ethyl linked racemate under optimized conditions.
CSP Architecture
Column Model
Optimized Mobile Phase
Selectivity ()
Resolution ()
Analysis Time
Coated Cellulose
Chiralcel OD-H
Hexane / IPA / DEA (90:10:0.1)
1.15
1.2 (Partial)
18 min
Coated Amylose
Chiralpak AD-H
Hexane / IPA / DEA (90:10:0.1)
1.28
1.8 (Baseline)
15 min
Immobilized Amylose
Chiralpak IA
MTBE / EtOH / DEA (98:2:0.1)
1.45
2.5 (Robust)
10 min
Immobilized Cellulose
Chiralpak IC
Hexane / DCM / DEA (50:50:0.1)
1.35
2.1 (Baseline)
12 min
Data demonstrates that the immobilized amylose phase (IA), utilizing an extended MTBE-based mobile phase, provides superior steric entrapment for the flexible ethyl linkage, yielding the highest resolution and shortest analysis time.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates a self-validating feedback loop. Do not proceed to validation until the thermodynamic and modifier variables are fully optimized.
Step 1: System Suitability & Baseline Equilibration
Action: Flush the HPLC system with isopropanol (IPA) to remove any reversed-phase residues. Install an immobilized CSP (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).
Causality: Immobilized columns are chosen first to allow unrestricted solvent screening. Traces of water from reversed-phase systems can alter the hydrogen-bonding network of the CSP, leading to irreproducible retention times.
Step 2: Primary Isocratic Screening
Action: Screen using a standard normal-phase eluent: Hexane/IPA (90:10 v/v) at 1.0 mL/min, 25°C.
Action: If
, switch to an extended solvent system: MTBE/Ethanol (98:2 v/v).
Step 3: Modifier Optimization (The "Tailing" Fix)
Action: For N-ethyl linkages (basic amines), add 0.1% Diethylamine (DEA) to the mobile phase. For ethyl esters or acidic linkages, add 0.1% Trifluoroacetic acid (TFA).
Causality: Flexible linkages often expose the polar core of the molecule to residual free silanols on the silica matrix. Modifiers competitively bind to these achiral silanol sites, suppressing secondary interactions and transforming broad, tailing peaks into sharp, Gaussian distributions.
Step 4: The 99:1 Enantiomeric Spike (Self-Validation)
Action: Prepare a sample containing a 99:1 ratio of the enantiomers. Inject 10 µL at the optimized conditions.
Validation Criteria: The method is only considered valid if the minor enantiomer (1%) is distinctly integrated with a signal-to-noise ratio
10, without being swallowed by the tail of the major peak. This proves the method's robustness for optical purity assays.
Method Development Workflow Visualization
Fig 1: Decision matrix for chiral HPLC method development of ethyl-linked enantiomers.
References
Benchchem. "A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separation." 4
Personal protective equipment for handling 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene
Topic: Personal protective equipment and operational handling for 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS 2484889-15-6).[1] Executive Chemical Profile This guide defines the safety protocols for 2-Bromo-1-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment and operational handling for 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS 2484889-15-6).[1]
Executive Chemical Profile
This guide defines the safety protocols for 2-Bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene , a specialized aryl bromide intermediate often employed in the synthesis of SGLT2 inhibitors (gliflozins) and complex pharmaceutical scaffolds.[1] As a halogenated aromatic ether with a diarylethane core, it presents specific handling challenges related to its physical state (viscous oil/low-melting solid) and reactivity.[1]
Since specific toxicological data for this novel CAS is limited, we apply Read-Across principles based on structural analogs (e.g., bromoanisoles and diphenylalkanes).[1]
Dermal Absorption: The lipophilic nature of the diarylethyl group facilitates skin penetration. While not corrosive, it acts as a permeator , carrying the brominated core into subcutaneous tissue.
Respiratory Irritation: If handled as a hot oil or dust, vapors may irritate the upper respiratory tract.
Delayed Sensitization: Benzylic-like substructures (though this is an aryl bromide) in complex ethers can trigger allergic dermatitis upon repeated exposure.[1]
Personal Protective Equipment (PPE) Matrix
Rationale: Standard nitrile gloves are insufficient for prolonged contact with halogenated aromatic ethers due to rapid permeation.[1]
PPE Component
Specification
Scientific Rationale (The "Why")
Hand Protection (Primary)
Nitrile (High-Grade) Thickness: ≥ 5 mil
Provides baseline splash protection.[1] Change every 15 mins if handling oils.[1]
Hand Protection (Secondary)
Silver Shield / Laminate Under-glove for synthesis
Critical: Aromatic ethers degrade nitrile.[1] Laminate liners prevent chemical breakthrough during organolithium coupling steps.[1]
Eye Protection
Chemical Goggles (Not just safety glasses)
Viscous oils can "snap" or splash unpredictably during transfer.[1] Goggles seal against creeping fumes.[1]
Respiratory
P100 / OV Cartridge Or Fume Hood
If heating >40°C or generating dust.[1] The Organic Vapor (OV) filter captures aromatic volatiles.
Body Defense
Tyvek® Lab Coat + Poly-apron
Cotton absorbs lipophilic oils, keeping them against the skin.[1] Tyvek repels them.[1]
PPE Decision Logic
Caption: Decision tree for selecting PPE based on physical state and task intensity. Darker red indicates higher permeation risk requiring laminate barriers.[1]
Operational Handling Protocol
Objective: Maintain the "Cold Chain" to preserve purity while preventing moisture condensation which ruins downstream organometallic coupling.[1]
Phase 1: Retrieval & Equilibration[1]
The "Sweat" Factor: Remove the container from 2-8°C storage. Do NOT open immediately.
Desiccator Warm-up: Place the sealed vial in a desiccator for 30 minutes.
Why: Opening a cold vial in humid lab air causes water to condense inside.[1] This water will quench the Lithium/Magnesium reagents used in the next step of your synthesis (SGLT2 coupling).
Wipe Down: Once at Room Temperature (RT), wipe the exterior with a Kimwipe dampened in heptane to remove any storage grime.
Phase 2: Weighing & Transfer (The Static Risk)[1]
Anti-Static Gun: If the compound is a solid/powder, use an anti-static gun (ZeroStat) before weighing. Brominated aromatics are prone to static cling, leading to dispersion (inhalation risk).
Technique: "Reverse Pipetting" is recommended for viscous oils to ensure accurate mass delivery.[1]
Phase 3: Reaction Setup (Inerting)[1]
Argon Blanket: This compound is an ether; while stable, the benzylic-adjacent positions can oxidize over time. Always re-seal the stock container under Argon.
Solvent Choice: Dissolve immediately in anhydrous THF or Toluene if not using immediately. Solutions are easier to handle than the viscous neat oil.
Handling Workflow Diagram
Caption: Step-by-step workflow emphasizing moisture control (Equilibration) to protect downstream chemical utility.
Emergency Response & Waste Management
Spill Response (Small Scale < 10g)
Isolate: Evacuate the immediate bench area.
Absorb: Do not use paper towels (smearing risk).[1] Use Vermiculite or Sand .[1]
Solvent Wash: Clean the surface with Acetone, followed by Isopropanol. The compound is lipophilic and requires organic solvents to lift from surfaces.
Decontaminate: Wash PPE with soap/water before doffing to prevent secondary contamination of skin.[1]
Segregation: Do NOT mix with strong oxidizers (Nitric acid waste) or strong bases.[1]
Labeling: Must explicitly state "Contains Aryl Bromide" to alert disposal crews of potential halogen release during incineration.[1]
References
Sigma-Aldrich. Product Specification: 2-bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS 2484889-15-6).[1][2] Retrieved from .[1]
PubChem. Compound Summary: Aryl Bromide Derivatives & Safety Data. National Library of Medicine.[1] Retrieved from .[1]
Tahara, A., et al. (2012).[1][3][4] "Pharmacological profile of ipragliflozin (ASP1941), a novel selective SGLT2 inhibitor." Naunyn-Schmiedeberg's Archives of Pharmacology. (Context for chemical utility). Retrieved from .[1]
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Halogenated Aromatics.[1] Retrieved from .[1]